(2-Chloropyridin-4-yl)methanamine hydrochloride
描述
属性
IUPAC Name |
(2-chloropyridin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSUKLOBJGMGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735274 | |
| Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916210-98-5 | |
| Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Inhibition of LOXL2 by (2-Chloropyridin-4-yl)methanamine Hydrochloride: A Technical Guide to its Mechanism and Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Its dysregulation is implicated in the progression of various fibrotic diseases and cancers, making it a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of the inhibition of LOXL2 by the selective small molecule inhibitor, (2-Chloropyridin-4-yl)methanamine hydrochloride. We delve into the core mechanism of action, detailing its impact on key signaling pathways, including TGF-β, PI3K/AKT/mTOR, and FAK. This document summarizes quantitative data on its inhibitory effects, provides detailed experimental protocols for key assays, and visualizes the complex biological interactions through signaling pathway diagrams.
This compound: A Selective LOXL2 Inhibitor
This compound is a potent and selective inhibitor of LOXL2.[4][5][6][7][8] Its selectivity for LOXL2 over other lysyl oxidase (LOX) family members and other amine oxidases makes it a valuable tool for studying the specific roles of LOXL2 in disease and a promising candidate for therapeutic development.[4][5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of the compound against LOXL2 and in cellular models.
| Target | Assay Condition | IC50 | Selectivity | Reference |
| Human LOXL2 | Enzymatic Assay | 126 nM | 31-fold selective over LOX+BSA | [4][5] |
| Human LOXL2 | Human Whole Blood Assay | 1.45 µM | - | [5] |
| LOX+BSA | Enzymatic Assay | 5.91 µM | - | [4] |
| MAO-A, MAO-B, SSAO | Enzymatic Assay | > 30 µM | Inactive | [4][5] |
| CYP3A4, 2C9, 2D6 | Enzymatic Assay | > 30 µM | Inactive | [4] |
| Cell Line | Assay Type | IC50 | Reference |
| SiHa (Cervical Cancer) | Cell Viability | 465.25 µM | [9][10] |
| HeLa (Cervical Cancer) | Cell Viability | 246.91 µM | [9][10] |
Core Mechanism of Action: Reversal of Epithelial-Mesenchymal Transition (EMT)
A primary mechanism through which this compound exerts its anti-tumor effects is by inhibiting LOXL2-induced Epithelial-Mesenchymal Transition (EMT).[9][10][11][12][13] EMT is a cellular process implicated in cancer invasion and metastasis, where epithelial cells lose their characteristics and acquire a more migratory, mesenchymal phenotype.[3][14]
Inhibition of LOXL2 by this compound has been shown to reverse the EMT process in cervical cancer cells.[9][10][11][12] This is evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as Vimentin.[15]
Key Signaling Pathways Modulated by LOXL2 Inhibition
The inhibitory action of this compound on LOXL2 leads to the modulation of several critical signaling pathways involved in cell proliferation, survival, and migration.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a key regulator of fibrosis and EMT.[16][17][18][19] LOXL2 has a complex relationship with this pathway, with evidence suggesting it can act both upstream and downstream of TGF-β signaling.[16][20] Inhibition of LOXL2 has been shown to ameliorate renal fibrosis by influencing the canonical TGF-β/Smad signaling pathway.[16]
Caption: LOXL2 and TGF-β signaling form a feedback loop.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[21][22][23] LOXL2 has been shown to activate this pathway through the phosphorylation of AKT, thereby promoting the progression of esophageal squamous cell carcinoma.[24] Inhibition of LOXL2 is therefore expected to downregulate this pro-survival pathway.
Caption: LOXL2 activates the PI3K/AKT/mTOR pro-survival pathway.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a critical mediator of cell migration, invasion, and survival, often activated by integrin engagement with the ECM.[14][25][26] Tumor-secreted LOXL2 can activate stromal fibroblasts through integrin-mediated FAK activation.[14][25] This activation contributes to the creation of a pro-invasive tumor microenvironment.
Caption: LOXL2 promotes cell invasion via FAK signaling.
Interaction with Snail1
Snail1 is a key transcription factor that represses E-cadherin expression and induces EMT.[1][2][3][27] Intracellular LOXL2 has been shown to interact with and stabilize Snail1, preventing its degradation and thereby promoting a sustained mesenchymal phenotype.[2][3]
Caption: LOXL2 stabilizes Snail1 to promote EMT.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on LOXL2.
LOXL2 Enzymatic Activity Assay (Amplex Red Method)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.
-
Principle: The H₂O₂ produced is detected using the Amplex® Red reagent in the presence of horseradish peroxidase (HRP), which generates the fluorescent product resorufin.
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex® Red, and HRP.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the LOXL2 enzyme to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence of resorufin kinetically using a microplate reader (e.g., excitation ~544 nm, emission ~590 nm).[29]
-
Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for LOXL2 enzymatic activity assay.
Western Blot Analysis
This technique is used to detect changes in protein expression levels in response to LOXL2 inhibition.
-
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.[30]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[30]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of antibodies include:
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure changes in the mRNA expression of target genes.
-
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers on a real-time PCR system.
-
Data Analysis: Normalize the expression of target genes (e.g., CDH1, VIM, SNAI1) to a housekeeping gene (e.g., GAPDH or TBP) and calculate the fold change using the 2-ΔΔCt method.[33]
-
Cell Invasion Assay (Transwell Assay)
This assay assesses the invasive potential of cancer cells.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane extract (e.g., Matrigel). Invasive cells degrade the matrix and migrate to the lower chamber towards a chemoattractant.[34][35]
-
Procedure:
-
Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.
-
Seed cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber with or without this compound.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several microscopic fields and calculate the percentage of invasion relative to the control.[15]
-
Conclusion
This compound is a selective and potent inhibitor of LOXL2 that demonstrates significant anti-tumor and anti-fibrotic potential. Its mechanism of action is centered on the reversal of EMT through the modulation of key signaling pathways, including TGF-β, PI3K/AKT, and FAK. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of targeting LOXL2 with this promising small molecule inhibitor. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical applications.
References
- 1. Regulation of heterochromatin transcription by Snail1/LOXL2 during epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCF-7 Cells Expressing Nuclear Associated Lysyl Oxidase-like 2 (LOXL2) Exhibit an Epithelial-to-Mesenchymal Transition (EMT) Phenotype and Are Highly Invasive in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LOXL2 upregulates hypoxia-inducible factor-1α signaling through Snail-FBP1 axis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis [frontiersin.org]
- 14. Tumor-secreted LOXL2 activates fibroblasts through FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LOXL 2 Promotes The Epithelial–Mesenchymal Transition And Malignant Progression Of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of lysyl oxidase‑like 2 ameliorates folic acid‑induced renal tubulointerstitial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysyl Oxidase Contributes to Mechanotransduction-Mediated Regulation of Transforming Growth Factor-β Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. LOXL2 silencing suppresses angiotensin II-induced cardiac hypertrophy through the EMT process and TGF-β1/Smad3/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. LOXL2 attenuates osteoarthritis through inactivating Integrin/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. core.ac.uk [core.ac.uk]
- 28. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Extracellular processing of lysyl oxidase-like 2 and its effect on amine oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. LOXL2 (E3P7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 32. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Epithelial-to-mesenchymal transition markers are differentially expressed in epithelial cancer cell lines after everolimus treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 34. corning.com [corning.com]
- 35. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Unveiling the Potential of (2-Chloropyridin-4-yl)methanamine hydrochloride: A Technical Guide to a Selective LOXL2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2-Chloropyridin-4-yl)methanamine hydrochloride, a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2). This document consolidates key preclinical data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways to support further research and development efforts in therapeutic areas such as fibrosis and oncology.
Core Compound Properties and Activity
This compound has emerged as a significant tool compound for investigating the biological roles of LOXL2. It is distinguished as the first reported small molecule inhibitor demonstrating selectivity for LOXL2 over the closely related lysyl oxidase (LOX) enzyme.[1][2]
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been characterized across various enzymatic assays. The following table summarizes the key quantitative data, providing a comparative view of its potency and selectivity.
| Target Enzyme | Assay Condition | IC50 | Fold Selectivity (LOX/LOXL2) | Reference |
| Human LOXL2 | Purified Enzyme | 126 nM | - | [1][2][3][4][5] |
| Human LOXL2 | + Bovine Serum Albumin (BSA) | 190 nM | - | [3] |
| Human LOXL2 | Human Whole Blood | 1.45 µM | - | [1][3] |
| Human LOX | + Bovine Serum Albumin (BSA) | 5.91 µM | 31 | [3] |
| MAO-A | - | > 30 µM | > 238 | [1][3] |
| MAO-B | - | > 30 µM | > 238 | [1][3] |
| SSAO | - | > 30 µM | > 238 | [1][3] |
| CYP3A4 | - | > 30 µM | - | [3] |
| CYP2C9 | - | > 30 µM | - | [3] |
| CYP2D6 | - | > 30 µM | - | [3] |
Mechanism of Action and Signaling Pathway
LOXL2 is a critical enzyme in the extracellular matrix (ECM) that catalyzes the cross-linking of collagen and elastin, contributing to tissue stiffness and fibrosis. In cancer, LOXL2 is often overexpressed and promotes tumor progression, invasion, and metastasis, partly through the induction of the epithelial-mesenchymal transition (EMT).[6][7][8]
This compound, by selectively inhibiting the enzymatic activity of LOXL2, can reverse these pathological processes. For instance, in cervical cancer models, this inhibitor has been shown to significantly decrease the invasive ability of cancer cells by reversing LOXL2-induced EMT.[6][7][8]
Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound on LOXL2-mediated processes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols relevant to the characterization of this compound.
LOXL2 Inhibition Assay (Amplex Red Method)
This assay quantifies the enzymatic activity of LOXL2 through the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.
Figure 2: Experimental workflow for the in vitro LOXL2 inhibition assay using the Amplex Red method.
In Vivo Xenograft Model for Cervical Cancer
To assess the anti-tumor efficacy in a biological system, a xenograft mouse model is often employed.
Figure 3: General workflow for an in vivo xenograft study to evaluate the efficacy of the LOXL2 inhibitor.
Concluding Remarks
This compound stands out as a valuable pharmacological tool for the specific inhibition of LOXL2. Its demonstrated selectivity over other amine oxidases and its efficacy in preclinical models of cancer underscore its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic applications of selective LOXL2 inhibition. As research progresses, a deeper understanding of the nuanced roles of LOXL2 in various disease states will undoubtedly unlock new avenues for targeted drug discovery and development.
References
- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]
- 6. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
(2-Chloropyridin-4-yl)methanamine hydrochloride: A Technical Overview of its IC50 Profile as a Selective LOXL2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the inhibitory activity of (2-Chloropyridin-4-yl)methanamine hydrochloride, focusing on its half-maximal inhibitory concentration (IC50) values. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemical profile of this compound.
Executive Summary
This compound is a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3][4][5] Its inhibitory activity has been quantified across various targets and conditions, demonstrating significant selectivity for LOXL2 over other related enzymes. This guide synthesizes the available quantitative data, details the experimental methodologies for IC50 determination, and illustrates the relevant biological pathways.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been determined against a panel of enzymes. The IC50 values are summarized in the table below for comparative analysis.
| Target Enzyme | IC50 Value | Experimental Conditions |
| LOXL2 | 126 nM | Standard in vitro assay |
| LOXL2 | 1.45 µM | Human whole blood assay |
| LOXL2 + BSA | 190 nM | In the presence of Bovine Serum Albumin |
| LOX + BSA | 5.91 µM | In the presence of Bovine Serum Albumin |
| MAO-A | > 30 µM | Inactive at this concentration |
| MAO-B | > 30 µM | Inactive at this concentration |
| SSAO | > 30 µM | Inactive at this concentration |
| CYP3A4 | > 30 µM | Inactive at this concentration |
| CYP2C9 | > 30 µM | Inactive at this concentration |
| CYP2D6 | > 30 µM | Inactive at this concentration |
Data sourced from multiple consistent reports.[1][5]
The data clearly indicates that this compound is a highly selective inhibitor of LOXL2, with a 31-fold selectivity for LOXL2 over LOX in the presence of BSA.[1] The compound shows minimal to no activity against other amine oxidases such as MAO-A, MAO-B, and SSAO, nor against the tested cytochrome P450 enzymes.[1] The potency of the inhibitor is moderately reduced in the presence of human whole blood, with the IC50 value increasing from 126 nM to 1.45 µM.[1]
Experimental Protocols for IC50 Determination
The following is a generalized methodology for determining the IC50 values of this compound, based on standard enzymatic assays.
LOXL2 Inhibition Assay (Amplex Red Method)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOXL2-catalyzed oxidation of a substrate.
-
Reagents and Materials:
-
Recombinant human LOXL2 enzyme
-
This compound (test inhibitor)
-
1,5-diaminopentane (DAP) or similar substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, HRP, and Amplex Red reagent.
-
Serial dilutions of this compound are added to the wells of the microplate.
-
Recombinant human LOXL2 enzyme is added to each well and incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the substrate (DAP).
-
The fluorescence generated by the reaction of H₂O₂ with Amplex Red is measured over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
The rate of reaction is calculated for each inhibitor concentration.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Human Whole Blood LOXL2 Assay
This assay assesses the inhibitory activity in a more physiologically relevant matrix.
-
Procedure:
-
Freshly collected human whole blood is used as the assay medium.
-
Recombinant human LOXL2 is spiked into the whole blood.
-
The assay then proceeds similarly to the standard in vitro assay, with the addition of the test inhibitor and substrate to the blood sample.
-
Measurement of H₂O₂ production is typically performed after a sample processing step to remove interfering substances from the blood.
-
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of LOXL2. LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[6][7] By inhibiting LOXL2, the compound can modulate processes that are dependent on ECM remodeling. One such critical process is the Epithelial-Mesenchymal Transition (EMT), which is implicated in cancer progression and fibrosis.[6][7]
The diagram below illustrates the inhibitory action of this compound on the LOXL2-mediated signaling pathway that promotes EMT.
Caption: Inhibition of LOXL2 by this compound blocks ECM cross-linking and subsequent EMT.
The following diagram outlines the general workflow for determining the IC50 value of an enzyme inhibitor.
Caption: A generalized workflow for the in vitro determination of an IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of LOXL2. The quantitative data presented in this guide, along with the outlined experimental protocols and pathway visualizations, provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound. Its selectivity profile makes it a valuable tool for studying the specific roles of LOXL2 in various pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]
- 4. molnova.com [molnova.com]
- 5. This compound | LOXL2 抑制剂 | MCE [medchemexpress.cn]
- 6. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Chloropyridin-4-yl)methanamine Hydrochloride: A Deep Dive into its Selectivity Profile Against Lysyl Oxidase (LOX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloropyridin-4-yl)methanamine hydrochloride has emerged as a significant small molecule inhibitor in the study of fibrotic diseases and cancer. Its primary target is Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). The aberrant activity of LOXL2 is implicated in the stiffening of tissue, a hallmark of fibrosis and a permissive environment for tumor progression. This technical guide provides an in-depth analysis of the selectivity profile of this compound, with a particular focus on its activity versus the closely related enzyme, Lysyl Oxidase (LOX).
Core Selectivity and Potency Data
This compound is a potent and selective inhibitor of human LOXL2, exhibiting an IC50 of 126 nM.[1][2][3][4][5] Its selectivity is a key attribute, distinguishing it from pan-LOX inhibitors. The compound demonstrates a significant 31-fold selectivity for LOXL2 over LOX when assayed in the presence of bovine serum albumin (BSA).[1]
| Enzyme Target | IC50 (in the presence of BSA) | Reference |
| Human LOXL2 | 190 nM | [1] |
| Human LOX | 5.91 µM | [1] |
This selectivity is crucial for therapeutic applications, as LOX plays essential physiological roles in maintaining the integrity of connective tissues, and its indiscriminate inhibition could lead to undesirable side effects.
Further profiling against a panel of other amine oxidases reveals a clean selectivity profile. This compound was found to be inactive against Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Semicarbazide-Sensitive Amine Oxidase (SSAO) at concentrations up to 30 µM.[1][2][4] Additionally, it showed no significant inhibition of cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2D6), with IC50 values all exceeding 30 µM.[1] In a human whole blood assay, the IC50 for LOXL2 was determined to be 1.45 µM, a shift that is expected due to protein binding.[1][2]
Mechanism of Action and Signaling Context
Lysyl oxidases, including LOX and LOXL2, catalyze the oxidative deamination of lysine residues on collagen and elastin precursors. This process generates highly reactive aldehyde residues, which then spontaneously form covalent cross-links, leading to the stabilization and maturation of the ECM. In pathological states, increased LOXL2 activity contributes to excessive collagen deposition and cross-linking, resulting in tissue fibrosis and creating a pro-tumorigenic microenvironment.
By selectively inhibiting LOXL2, this compound can disrupt this pathological process, potentially halting or reversing the progression of fibrotic diseases and impeding tumor growth and metastasis.
Experimental Protocols
The determination of the inhibitory activity of this compound was primarily achieved using an Amplex® Red-based assay. This fluorometric method quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the lysyl oxidase-catalyzed deamination reaction.
LOXL2 and LOX Inhibition Assay (Amplex® Red)
Principle: The enzymatic activity of LOXL2 or LOX on a substrate (e.g., 1,5-diaminopentane) produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to the enzyme activity.
Materials:
-
Recombinant human LOXL2 or LOX
-
This compound
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
Substrate: 1,5-diaminopentane (DAP)
-
Assay Buffer: 50 mM Sodium Borate, pH 8.2
-
Bovine Serum Albumin (BSA)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Preparation: Dilute recombinant human LOXL2 or LOX to the desired concentration in assay buffer containing BSA.
-
Assay Reaction:
-
To each well of a 96-well plate, add the test compound dilutions.
-
Add the diluted enzyme solution to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a working solution containing Amplex® Red reagent, HRP, and the substrate (DAP).
-
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity in a microplate reader at 37°C.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
MAO-A, MAO-B, and SSAO Inhibition Assays
Principle: The inhibitory activity against MAO-A, MAO-B, and SSAO is typically determined using fluorometric or spectrophotometric assays that measure the product of the enzymatic reaction. For MAO enzymes, this often involves the use of a substrate that, upon oxidation, generates a fluorescent or colored product, or a byproduct like H₂O₂ that can be detected with a coupled reaction.
General Procedure:
-
Recombinant human MAO-A, MAO-B, or SSAO is used as the enzyme source.
-
A specific substrate for each enzyme is utilized (e.g., kynuramine for MAO-A/B).
-
The test compound, this compound, is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate.
-
The formation of the product is monitored over time using a plate reader.
-
The percent inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined if significant inhibition is observed.
Conclusion
This compound is a potent and highly selective inhibitor of LOXL2. Its favorable selectivity profile against LOX and other key amine oxidases and CYP enzymes makes it a valuable tool for investigating the specific roles of LOXL2 in disease and a promising candidate for further therapeutic development. The robust and reproducible Amplex Red assay provides a reliable method for quantifying its inhibitory activity and assessing the selectivity of other potential LOXL2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Navigating the Selectivity Landscape: An In-depth Technical Guide to the Off-Target Effects of (2-Chloropyridin-4-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloropyridin-4-yl)methanamine hydrochloride has been identified as a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases and cancer. Understanding the off-target profile of this compound is critical for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the known off-target effects of this compound, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways and workflows. While a comprehensive, broad-panel off-target screening for this specific compound is not publicly available, this guide synthesizes the existing data on its selectivity against related enzymes and key drug-metabolizing cytochromes.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated high selectivity for LOXL2.[1][2] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][3] Dysregulation of LOXL2 activity is associated with pathological tissue stiffening, a hallmark of fibrosis and a contributor to the tumor microenvironment.[1][3] By inhibiting LOXL2, this compound presents a promising therapeutic strategy for these conditions.
On-Target and Off-Target Activity: Quantitative Analysis
The primary target of this compound is the LOXL2 enzyme. Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with a value of 126 nM in a cell-free assay.[1][2] The selectivity of a compound is a critical aspect of its safety profile, indicating its potential to interact with unintended biological targets. The following tables summarize the known quantitative data for the on-target and off-target activities of this compound.
Table 1: In Vitro Potency and Selectivity against Amine Oxidases
| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. hLOXL2) |
| Human LOXL2 (hLOXL2) | 126[1][2] | 1 |
| Human LOX (hLOX) + BSA | 5910[4] | 31-fold (for LOXL2+BSA vs LOX+BSA) |
| Monoamine Oxidase-A (MAO-A) | >30,000[1][4] | >238 |
| Monoamine Oxidase-B (MAO-B) | >30,000[1][4] | >238 |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | >30,000[1][4] | >238 |
Note: The selectivity for LOXL2 over LOX was determined in the presence of bovine serum albumin (BSA). The IC50 for LOXL2 with BSA was 190 nM.[4]
Table 2: In Vitro Inhibition of Cytochrome P450 (CYP) Enzymes
| CYP Isoform | IC50 (µM) |
| CYP3A4 | >30[1][4] |
| CYP2C9 | >30[1][4] |
| CYP2D6 | >30[1][4] |
Note: A higher IC50 value indicates weaker inhibition. Values >30 µM suggest a low potential for clinically significant drug-drug interactions mediated by these CYP enzymes.
Data Interpretation: The available data indicates that this compound is a potent inhibitor of LOXL2 with significant selectivity over the closely related LOX enzyme and other amine oxidases. Furthermore, it demonstrates a low propensity for inhibiting major drug-metabolizing CYP450 enzymes in vitro, suggesting a lower risk of metabolic drug-drug interactions. It is important to note that a broad screening against a wider panel of kinases, G-protein coupled receptors (GPCRs), and ion channels has not been reported in the public domain. Such studies are crucial for a complete off-target risk assessment.
Signaling Pathways and Experimental Workflows
LOXL2 Signaling Pathway
LOXL2 is a secreted enzyme that, upon maturation, catalyzes the cross-linking of collagen and elastin fibers in the extracellular matrix. This process contributes to tissue stiffness and can activate intracellular signaling pathways that promote cell proliferation, migration, and survival. Key downstream pathways activated by LOXL2-mediated matrix remodeling include the Focal Adhesion Kinase (FAK)/Src pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The determination of IC50 values is a standard procedure to quantify the potency of an inhibitor. The general workflow involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.
Experimental Protocols
While the detailed, step-by-step protocols from the primary literature for this compound are not publicly available, this section outlines the principles and general procedures for the key assays used to characterize its activity and selectivity.
LOXL2 Inhibition Assay (Amplex® Red Method)
This assay quantifies LOXL2 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzyme's oxidative deamination of a substrate.
-
Principle: LOXL2 oxidizes a primary amine substrate (e.g., putrescine or 1,5-diaminopentane), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to LOXL2 activity.
-
General Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium borate, pH 8.0), a stock solution of the inhibitor in DMSO, a working solution of recombinant human LOXL2, and a detection reagent mix containing Amplex® Red, HRP, and the amine substrate.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations (and a vehicle control), and the LOXL2 enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the detection reagent mix to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence in a microplate reader (e.g., excitation ~540 nm, emission ~590 nm) at 37°C for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Amine Oxidase Selectivity Panel
To assess selectivity, the inhibitory activity of the compound is tested against a panel of related amine oxidases using a similar assay principle as the LOXL2 inhibition assay.
-
Principle: The activity of each amine oxidase (e.g., LOX, MAO-A, MAO-B, SSAO) is measured using a specific substrate and the Amplex® Red assay to detect H₂O₂ production.
-
General Protocol:
-
Follow the general protocol for the LOXL2 inhibition assay, substituting LOXL2 with the respective amine oxidase and using its preferred substrate if different.
-
For MAO-A and MAO-B, specific substrates (e.g., p-tyramine for both, benzylamine for MAO-B) and known selective inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) are often included as controls.
-
IC50 values are determined for each enzyme, and the selectivity index is calculated by dividing the off-target IC50 by the on-target (LOXL2) IC50.
-
Cytochrome P450 (CYP) Inhibition Assay
CYP inhibition assays are crucial for predicting drug-drug interaction potential. Commercially available kits, often employing luciferin-based substrates, are commonly used for high-throughput screening.
-
Principle: A luminogenic pro-substrate, which is a derivative of luciferin, is metabolized by a specific CYP isoform into luciferin. The amount of luciferin produced is then quantified by the addition of luciferase, which generates a light signal directly proportional to the CYP activity.
-
General Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing the specific recombinant human CYP enzyme, a NADPH regenerating system, and the luminogenic substrate.
-
Assay Plate Setup: In a multi-well plate, add the inhibitor at various concentrations and the CYP reaction mixture.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for the metabolic reaction.
-
Luminescence Detection: Add a luciferin detection reagent containing luciferase to stop the CYP reaction and initiate the light-producing reaction.
-
Signal Measurement: Measure the luminescence intensity using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.
-
Conclusion and Future Directions
This compound is a potent and selective inhibitor of LOXL2 with a favorable in vitro profile against a limited panel of off-targets. The available data suggests a low likelihood of off-target effects mediated by closely related amine oxidases or major CYP enzymes. However, to build a comprehensive safety profile and de-risk its clinical development, further investigation is imperative. A broad off-target screening against a comprehensive panel of receptors, ion channels, kinases, and other enzymes is a critical next step. Such data would provide a more complete picture of the compound's selectivity and potential for adverse drug reactions, ultimately guiding its journey from a promising research tool to a potential therapeutic agent.
References
- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Chemical Properties and Biological Activity of CAS 916210-98-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of the compound with CAS number 916210-98-5, chemically identified as (2-Chloropyridin-4-yl)methanamine hydrochloride. This molecule has emerged as a significant tool compound in biomedical research due to its potent and selective inhibition of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases and cancer. This document details its physicochemical characteristics, provides a plausible synthetic route, and elaborates on its mechanism of action. Furthermore, it includes detailed experimental protocols for its biological evaluation and visualizes its interaction with key signaling pathways, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties
This compound is a small molecule inhibitor belonging to the substituted pyridin-4-ylmethanamine class. Its fundamental chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 916210-98-5 |
| Chemical Name | This compound |
| Molecular Formula | C₆H₈Cl₂N₂ |
| Molecular Weight | 179.05 g/mol [1] |
| Canonical SMILES | C1=CN=C(C=C1CN)Cl.Cl |
| InChI Key | BWSUKLOBJGMGCJ-UHFFFAOYSA-N |
| Physicochemical Property | Value |
| Appearance | Light yellow to yellow solid[2] |
| Purity | ≥95% to >98% (by HPLC) |
| Solubility | Soluble in DMSO (e.g., at 33 mg/mL) |
| Storage | Store at 4°C in a sealed container, protected from moisture. For solutions in solvent, storage at -80°C is recommended for up to 6 months.[2] |
Synthesis Protocol
While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic route involves the reduction of a nitrile precursor. A general experimental protocol based on standard organic chemistry transformations is provided below.
Experimental Workflow: Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Detailed Methodology:
-
Reduction of 2-chloro-4-cyanopyridine: To a solution of 2-chloro-4-cyanopyridine in an anhydrous solvent such as tetrahydrofuran (THF) or ethanol, a suitable reducing agent is added. Common reducing agents for converting nitriles to primary amines include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is carefully quenched. For instance, if LiAlH₄ is used, the quenching is performed by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting mixture is then filtered, and the organic layer is separated.
-
Extraction and Drying: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude free base, (2-chloropyridin-4-yl)methanamine.
-
Hydrochloride Salt Formation: The crude free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system to yield this compound of high purity.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Dysregulated LOXL2 activity is associated with the pathological tissue stiffening observed in various fibrotic diseases and the progression of certain cancers. By inhibiting LOXL2, this compound effectively blocks the formation of these cross-links, thereby representing a promising therapeutic strategy.
In Vitro Potency and Selectivity
The inhibitory activity of this compound has been quantified against human LOXL2 (hLOXL2) and other related enzymes. The key inhibitory concentrations (IC₅₀) are presented in the table below.
| Target | Assay Condition | IC₅₀ |
| hLOXL2 | Recombinant enzyme | 126 nM[1][2] |
| hLOXL2 | Human whole blood | 1.45 µM[1][2] |
| hLOXL2 + BSA | Recombinant enzyme with Bovine Serum Albumin | 190 nM[1] |
| hLOX + BSA | Recombinant enzyme with Bovine Serum Albumin | 5.91 µM[1] |
| MAO-A, MAO-B, SSAO | Recombinant enzymes | > 30 µM[1] |
| CYP3A4, CYP2C9, CYP2D6 | Recombinant enzymes | > 30 µM[1] |
The data demonstrates that the compound is a potent inhibitor of LOXL2 and exhibits significant selectivity over the related LOX enzyme (approximately 31-fold).[1] Furthermore, it shows negligible activity against other amine oxidases and key cytochrome P450 enzymes, indicating a favorable selectivity profile for a research tool and potential therapeutic agent.
Experimental Protocol: LOXL2 Inhibition Assay (Amplex® Red Method)
The determination of the IC₅₀ value for LOXL2 inhibition is commonly performed using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LOXL2-catalyzed oxidation of a substrate.
Experimental Workflow: LOXL2 Inhibition Assay
Caption: A workflow for determining the IC50 of a LOXL2 inhibitor using the Amplex® Red assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM sodium borate buffer and adjust the pH to 8.0-8.2.
-
LOXL2 Enzyme: Use a source of active LOXL2, such as serum-free concentrated conditioned media from CHO cells stably expressing human LOXL2.[2]
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of concentrations for testing.
-
Substrate Solution: Prepare a solution of a suitable LOXL2 substrate, such as 1,5-diaminopentane (DAP), in the assay buffer.
-
Amplex® Red/HRP Working Solution: Prepare a working solution containing Amplex® Red reagent and horseradish peroxidase (HRP) in the assay buffer. This solution should be protected from light.
-
-
Assay Procedure (96-well plate format):
-
Add the LOXL2 enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control with no inhibitor (vehicle control).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes to 2 hours) to allow the inhibitor to bind to the enzyme.[2]
-
Initiate the reaction by adding the substrate and the Amplex® Red/HRP working solution to all wells.
-
Immediately begin measuring the fluorescence intensity (excitation ~545 nm, emission ~590 nm) in a kinetic mode at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Involvement in Signaling Pathways
LOXL2's function is intricately linked to several key signaling pathways that regulate cellular processes such as proliferation, differentiation, and migration. The inhibitory action of CAS 916210-98-5 can therefore modulate these pathways.
TGF-β Signaling Pathway
LOXL2 is known to be a downstream target of and also an upstream regulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.
Caption: Role of LOXL2 in the TGF-β signaling pathway and the point of intervention for CAS 916210-98-5.
PI3K/Akt/mTOR Signaling Pathway
In the context of cardiac fibrosis, LOXL2 has been shown to activate the PI3K/Akt/mTOR pathway, leading to the activation of TGF-β signaling and subsequent fibrotic responses.
Caption: LOXL2-mediated activation of the PI3K/Akt/mTOR pathway in fibrosis.
FAK Signaling Pathway
In the tumor microenvironment, LOXL2 can activate stromal fibroblasts through integrin-mediated Focal Adhesion Kinase (FAK) signaling, promoting cancer progression.
Caption: LOXL2-induced fibroblast activation via the FAK signaling pathway in the tumor microenvironment.
Conclusion
This compound (CAS 916210-98-5) is a valuable chemical probe for studying the biological roles of LOXL2. Its high potency and selectivity make it a superior tool compared to less specific inhibitors. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of LOXL2 inhibition in fibrosis, cancer, and other related pathologies. As with any active biological agent, appropriate safety precautions should be taken during its handling and use in experimental settings.
References
The Role of (2-Chloropyridin-4-yl)methanamine hydrochloride in the Inhibition of Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression and metastasis. A key enzymatic driver of EMT is Lysyl oxidase-like 2 (LOXL2), which modulates the extracellular matrix and intracellular signaling pathways. This technical guide provides an in-depth analysis of (2-Chloropyridin-4-yl)methanamine hydrochloride, a selective small molecule inhibitor of LOXL2, and its role in the inhibition of EMT. This document will detail the mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for assessing its activity, and visualize the pertinent signaling pathways.
Introduction to this compound
This compound is a potent and selective inhibitor of Lysyl oxidase-like 2 (LOXL2), an enzyme overexpressed in various cancers and associated with poor prognosis.[1][2] By targeting LOXL2, this compound presents a promising therapeutic strategy to counteract EMT, thereby potentially reducing tumor invasion and metastasis.
Chemical Structure:
-
Name: this compound
-
CAS Number: 916210-98-5
-
Molecular Formula: C₆H₈Cl₂N₂
-
Molecular Weight: 179.05 g/mol
Mechanism of Action: Inhibition of LOXL2-Mediated EMT
This compound exerts its anti-EMT effects by directly inhibiting the enzymatic activity of LOXL2.[3] LOXL2 promotes EMT through both extracellular and intracellular mechanisms. Extracellularly, it cross-links collagen and elastin, leading to increased stiffness of the extracellular matrix (ECM). This altered microenvironment can activate intracellular signaling pathways that drive EMT. Intracellularly, LOXL2 can modulate gene expression and protein stability to promote a mesenchymal phenotype.
The inhibition of LOXL2 by this compound leads to a reversal of the EMT process. This is characterized by the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, including N-cadherin and Vimentin.[1][4]
Signaling Pathways
The inhibitory action of this compound on LOXL2 impacts several downstream signaling pathways crucial for EMT. The primary mechanism involves the disruption of LOXL2-induced activation of Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling.
LOXL2-FAK/Src Signaling Pathway
LOXL2 can activate the FAK/Src signaling cascade, which is a central regulator of cell migration, adhesion, and proliferation. Inhibition of LOXL2 by this compound prevents the phosphorylation and activation of FAK and its downstream effector Src, thereby impeding the signaling that leads to a mesenchymal phenotype.[5][6]
LOXL2-PI3K/Akt Signaling Pathway
LOXL2 has also been shown to activate the PI3K/Akt pathway, a critical signaling cascade for cell survival, proliferation, and migration. By inhibiting LOXL2, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt, leading to the suppression of EMT.[7]
References
- 1. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Theoretical Approach to Coupling the Epithelial-Mesenchymal Transition (EMT) to Extracellular Matrix (ECM) Stiffness via LOXL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LOXL 2 Promotes The Epithelial–Mesenchymal Transition And Malignant Progression Of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. LOXL2 catalytically inactive mutants mediate epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of (2-Chloropyridin-4-yl)methanamine Hydrochloride and the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor progression, metastasis, and drug resistance. A key enzymatic driver of the TME's pro-tumorigenic architecture is Lysyl Oxidase-Like 2 (LOXL2). This technical guide provides an in-depth analysis of (2-Chloropyridin-4-yl)methanamine hydrochloride, a selective small molecule inhibitor of LOXL2, and its potential to modulate the TME. We will explore the critical role of LOXL2 in extracellular matrix remodeling, angiogenesis, and immune suppression, and detail how its inhibition by (2-Chloropyridin-4-yl)methanamamine hydrochloride can disrupt these processes. This document offers a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, to support further research and drug development efforts targeting the TME.
Introduction to the Tumor Microenvironment and the Role of LOXL2
The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix (ECM).[1][2] This intricate network engages in a constant bidirectional communication that can either restrain or promote tumor growth. A pro-tumorigenic TME is characterized by a stiff and remodeled ECM, aberrant angiogenesis, and an immunosuppressive milieu that shields the tumor from immune surveillance.[3][4]
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a pivotal role in shaping the TME.[5] A primary function of LOXL2 is the cross-linking of collagen and elastin fibers in the ECM.[6] This activity increases matrix stiffness, which in turn promotes cancer cell invasion and metastasis.[6] Furthermore, elevated LOXL2 expression is associated with the activation of cancer-associated fibroblasts (CAFs), enhanced angiogenesis, and the creation of an immune-suppressive environment, collectively contributing to a poor prognosis in various cancers.[5][7][8]
This compound: A Selective LOXL2 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high selectivity for LOXL2.[9] Its ability to specifically target LOXL2 makes it a valuable tool for investigating the role of this enzyme in cancer biology and a potential therapeutic agent for dismantling the pro-tumorigenic TME.
Chemical Properties and In Vitro Potency
Below is a summary of the key chemical and inhibitory properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₈Cl₂N₂ | [9] |
| Molecular Weight | 179.05 g/mol | [9] |
| CAS Number | 916210-98-5 | [9] |
| LOXL2 IC₅₀ | 126 nM | [9] |
| LOXL2 IC₅₀ (Human Whole Blood) | 1.45 µM | [9] |
| Selectivity | 31-fold selective for LOXL2 over LOX | [9] |
Mechanism of Action: Modulating the Tumor Microenvironment
Inhibition of LOXL2 by this compound disrupts several key processes within the TME, primarily by interfering with ECM remodeling and downstream signaling pathways.
Reversal of Epithelial-Mesenchymal Transition (EMT)
One of the significant anti-tumor effects of inhibiting LOXL2 is the reversal of EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. Studies have shown that treatment with this compound can significantly decrease the invasive ability of cancer cells by reversing the LOXL2-induced EMT process.[10]
Impact on the Extracellular Matrix and Cancer-Associated Fibroblasts
By inhibiting the cross-linking of collagen, this compound can reduce the stiffness of the tumor ECM. This not only impedes cancer cell invasion but also modulates the behavior of CAFs. Tumor-derived LOXL2 is known to directly activate stromal fibroblasts into a CAF phenotype through integrin-mediated focal adhesion kinase (FAK) signaling.[3][11] Inhibition of LOXL2 can therefore attenuate the activation of these pro-tumorigenic stromal cells.
Inhibition of Angiogenesis
LOXL2 promotes tumor angiogenesis by enhancing the migration and network formation of endothelial cells.[12][13] The inhibition of LOXL2 has been shown to reduce microvascular density in tumors and can lead to the "normalization" of tumor blood vessels, which may improve the delivery and efficacy of other chemotherapeutic agents.[12]
Modulation of the Immune Microenvironment
Emerging evidence suggests that LOXL2 plays a role in creating an immunosuppressive TME. LOXL2 expression has been correlated with the infiltration of various immune cells and the expression of immune checkpoint pathway genes.[5][14] By remodeling the ECM, LOXL2 can also contribute to the physical exclusion of cytotoxic T lymphocytes from the tumor core.[15] Therefore, inhibiting LOXL2 may help to alleviate immune suppression and enhance anti-tumor immunity.
Key Signaling Pathways
The pro-tumorigenic effects of LOXL2 are mediated through the activation of several key intracellular signaling pathways. This compound, by inhibiting LOXL2, can effectively downregulate these pathways.
Caption: LOXL2 signaling pathways promoting tumorigenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on the tumor microenvironment.
3D Tumor Spheroid Invasion Assay
This assay assesses the invasive capacity of cancer cells in a three-dimensional matrix.
Materials:
-
96-well ultra-low attachment round-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Basement membrane matrix (e.g., Matrigel)
-
This compound
-
IncuCyte® Live-Cell Analysis System or equivalent imaging system
Procedure:
-
Seed cancer cells (typically 1,000-5,000 cells/well) in 100 µL of complete medium into a 96-well ultra-low attachment plate.
-
Incubate for 3 days to allow for single spheroid formation (200-500 µm in diameter).
-
On day 3, carefully add 10 µL of the desired concentration of this compound or vehicle control (at 20x the final assay concentration).
-
Chill the plate on a pre-chilled cooling block for 5-10 minutes.
-
In a cold tube, dilute the basement membrane matrix to 2x the final desired concentration in complete culture medium.
-
Add 90 µL of the diluted basement membrane matrix to each well.
-
Centrifuge the plate at 300 x g for 3 minutes at 4°C to center the spheroids.
-
Incubate at 37°C for 30 minutes to allow the matrix to polymerize.
-
Gently add 50 µL of complete medium containing the final concentration of the inhibitor or vehicle to each well.
-
Place the plate in a live-cell imaging system and monitor spheroid invasion every 6 hours for up to 10 days.
-
Quantify the area of invasion over time using appropriate image analysis software.[3][12]
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Basement membrane matrix
-
96-well plates
-
This compound
-
Fluorescence microscope
Procedure:
-
Thaw the basement membrane matrix on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing a low serum concentration (e.g., 2% FBS).
-
Seed 1-2 x 10⁴ HUVECs per well onto the solidified matrix.
-
Add this compound at various concentrations to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a light or fluorescence microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.[1][2][13]
Cancer Cell and Fibroblast Co-culture Assay
This assay models the interaction between cancer cells and fibroblasts in the TME.
Materials:
-
Cancer cell line
-
Fibroblast cell line (e.g., MRC5, WI-38)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Respective complete cell culture media
-
This compound
Procedure:
-
Seed cancer cells (e.g., 30,000 cells/well) into the lower chamber of a 24-well plate in 500 µL of their respective medium.
-
Seed fibroblasts (e.g., 30,000 cells/insert) onto the Transwell® inserts in 100 µL of their medium.
-
After 6 hours of initial cell attachment, transfer the Transwell® inserts containing fibroblasts into the wells with the cancer cells.
-
Add this compound at the desired concentrations to the co-culture system.
-
Culture for the desired period (e.g., 2-5 days), replacing the medium every 2 days.
-
At the end of the experiment, analyze the cells in both the lower chamber and the insert for various endpoints, such as proliferation (e.g., using a CellTiter-Glo® assay), migration of cancer cells, or activation of fibroblasts (e.g., by Western blot for α-SMA).[16][17]
References
- 1. In Vitro Angiogenesis Assay [bio-protocol.org]
- 2. ibidi.com [ibidi.com]
- 3. sartorius.com [sartorius.com]
- 4. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-derived Matrix Assays to Assess Extracellular Matrix Architecture and Track Cell Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Coculture Assays of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 7. 2.9. 3D tumour spheroid invasion assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Tumor-secreted LOXL2 activates fibroblasts through FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Pancreatic cancer cell/fibroblast co-culture induces M2 like macrophages that influence therapeutic response in a 3D model | PLOS One [journals.plos.org]
- 17. Effect of fibroblast co-culture on the proliferation, viability and drug response of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (2-Chloropyridin-4-yl)methanamine hydrochloride in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloropyridin-4-yl)methanamine hydrochloride is a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3][4][5] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[2] Aberrant LOXL2 activity is implicated in the progression of various fibrotic diseases and cancers, making it a significant therapeutic target.[2][6] This document provides detailed in vitro experimental protocols for the application of this compound, including enzyme inhibition and cell-based assays, to facilitate research into its therapeutic potential.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of LOXL2.[1][2] This inhibition prevents the oxidative deamination of lysine residues in collagen and elastin, thereby blocking the formation of cross-links that contribute to the stiffening of the ECM.[2] In the context of cancer, LOXL2 has been shown to promote epithelial-mesenchymal transition (EMT), a key process in tumor progression, invasion, and metastasis.[6][7][8] By inhibiting LOXL2, this compound can reverse the EMT process, thereby reducing the migratory and invasive capabilities of cancer cells.[6][7]
Data Presentation
Enzyme Inhibition Profile
| Enzyme Target | IC50 Value | Notes |
| Human LOXL2 (hLOXL2) | 126 nM | --- |
| hLOXL2 in human whole blood | 1.45 µM | Potency is modestly shifted in the presence of blood proteins.[2] |
| hLOXL2 with BSA | 190 nM | --- |
| Human LOX (hLOX) with BSA | 5.91 µM | Demonstrates 31-fold selectivity for LOXL2 over LOX.[1] |
| Monoamine Oxidase A (MAO-A) | > 30 µM | Inactive at this concentration.[1] |
| Monoamine Oxidase B (MAO-B) | > 30 µM | Inactive at this concentration.[1] |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | > 30 µM | Inactive at this concentration.[1] |
| Cytochrome P450 3A4 (CYP3A4) | > 30 µM | --- |
| Cytochrome P450 2C9 (CYP2C9) | > 30 µM | --- |
| Cytochrome P450 2D6 (CYP2D6) | > 30 µM | --- |
Cellular Activity Profile
| Cell Line | Assay | IC50 Value |
| SIHA (Cervical Cancer) | Cell Viability (CCK-8) | 465.25 µmol/L[7] |
| HELA (Cervical Cancer) | Cell Viability (CCK-8) | 246.909 µmol/L[7] |
Experimental Protocols
LOXL2 Enzyme Inhibition Assay (Amplex® Red Assay)
This protocol describes the determination of the IC50 value of this compound against recombinant human LOXL2 (rhLOXL2) using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂).
Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
This compound
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
Assay Buffer: 50 mM sodium borate, pH 8.0-8.2
-
DMSO
-
Black 96-well microplate
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to generate a range of concentrations for IC50 determination. Further dilute these into the Assay Buffer immediately before use.
-
Reagent Preparation:
-
Prepare the Amplex® Red/HRP working solution immediately before use by mixing Amplex® Red reagent and Horseradish Peroxidase (HRP) in Assay Buffer to final concentrations of 120 µM and 1.5 U/mL, respectively. Protect this solution from light.
-
Prepare the rhLOXL2 enzyme solution in Assay Buffer.
-
-
Assay Plate Setup (100 µL final volume):
-
Blank: 50 µL Assay Buffer + 50 µL Substrate/Amplex Red Mix.
-
No-Inhibitor Control (100% Activity): 25 µL Assay Buffer (with equivalent DMSO %) + 25 µL rhLOXL2 solution.
-
Inhibitor Wells: 25 µL of each this compound dilution + 25 µL rhLOXL2 solution.
-
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add 50 µL of the Amplex® Red/HRP/Substrate working solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in a microplate reader (kinetic mode) at an excitation wavelength of 544 nm and an emission wavelength of 590 nm. Record data every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear phase of the fluorescence curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (CCK-8 or MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SIHA, HELA)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1,000 cells per well in a 96-well plate in 100 µL of complete medium and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO used for the compound dilutions).
-
Incubation: Incubate the plates for 24, 48, 72, and 96 hours.[9]
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Transwell Migration Assay
This assay evaluates the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
This compound
-
Transwell inserts (8.0 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with a serum-free medium to starve the cells.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing a chemoattractant like FBS).
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
In the upper chamber (Transwell insert), add 100 µL of the cell suspension (5 x 10^4 cells) in serum-free medium containing the desired concentration of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell line.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface by immersing the insert in a fixation solution for 20 minutes.
-
Stain the migrated cells by immersing the inserts in a staining solution for 30 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of stained cells in several random fields of view for each insert using a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by inhibiting LOXL2, which is a key regulator of the Epithelial-Mesenchymal Transition (EMT) pathway.
Caption: LOXL2 inhibition by this compound disrupts the EMT pathway.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. LOXL2 catalytically inactive mutants mediate epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. clyte.tech [clyte.tech]
- 6. tandfonline.com [tandfonline.com]
- 7. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
- 9. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Chloropyridin-4-yl)methanamine hydrochloride in Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of (2-Chloropyridin-4-yl)methanamine hydrochloride, a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), in mouse models. The information is compiled from published preclinical research to guide study design and execution.
Introduction
This compound is a small molecule inhibitor with high selectivity for LOXL2, an enzyme implicated in the progression of various cancers. LOXL2 plays a critical role in remodeling the extracellular matrix (ECM) and promoting epithelial-to-mesenchymal transition (EMT), a key process in tumor invasion and metastasis. By inhibiting LOXL2, this compound can suppress these malignant processes, making it a valuable tool for oncology research. These notes detail a validated dosing regimen and the associated protocols for its use in a cervical cancer xenograft model.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a published in vivo study using this compound in a mouse model of cervical cancer.
| Parameter | Details | Source |
| Compound | This compound | [1][2] |
| Animal Model | Female BALB/c nude mice (4 weeks old) | [1] |
| Tumor Model | Subcutaneous xenograft of human cervical cancer cells (SIHA or HELA) | [1] |
| Dosage | 10 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (IP) Injection | [1][2] |
| Dosing Frequency | Once every 2 days | [1][2] |
| Treatment Duration | 3 weeks | [1][2] |
| Vehicle/Formulation | 10% DMSO + 90% (20% SBE-β-CD in Saline) | [3] |
| Observed Effect | Significant decrease in tumor growth | [1] |
Experimental Protocols
Vehicle Preparation and Drug Formulation
This protocol is based on the recommended solvent system for in vivo use by MedChemExpress (MCE), the supplier of the compound (HY-101771A) used in the cited study.[1][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes and syringes
Protocol:
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved to form a clear solution. This solution can be stored at 4°C for up to one week.[3]
-
Prepare Drug Stock Solution: To ensure accurate dosing, first prepare a concentrated stock solution in DMSO. For example, dissolve 50 mg of the compound in 1 mL of DMSO to get a 50 mg/mL stock.
-
Prepare Final Dosing Solution:
-
For a final concentration of 1 mg/mL (to deliver 10 mg/kg in a 100 µL volume for a 10g mouse), add 100 µL of the 50 mg/mL DMSO stock solution to 4.9 mL of the 20% SBE-β-CD in saline solution.
-
A more direct method for the final formulation is to add 10% DMSO (containing the dissolved drug) to 90% of the 20% SBE-β-CD in saline solution.[3]
-
For example, to prepare 1 mL of a 1 mg/mL final solution, dissolve 1 mg of the compound in 100 µL of DMSO. Then, add 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly.
-
-
Final Checks: Ensure the final solution is clear. It is recommended to prepare the working solution fresh on the day of use.[3]
Cervical Cancer Xenograft Mouse Model Protocol
This protocol is based on the methodology described for establishing SIHA and HELA cell xenografts.[1]
Materials:
-
Female BALB/c nude mice (4 weeks old)[1]
-
SIHA or HELA human cervical cancer cells
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30 gauge)
Protocol:
-
Cell Culture: Culture SIHA or HELA cells in their appropriate medium until they reach approximately 80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with sterile PBS.
-
-
Cell Preparation for Injection: Resuspend the final cell pellet in sterile PBS or a suitable buffer like Hanks' Balanced Salt Solution (HBSS) at a concentration of 2 x 10⁸ cells/mL.[1]
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method.
-
Inject 100 µL of the cell suspension (containing 2 x 10⁷ cells) subcutaneously into the left armpit region of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Once palpable, begin monitoring.
-
Measure tumor dimensions (length and width) with calipers every 3 days.[1]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin the dosing regimen.
Intraperitoneal (IP) Administration Protocol
This is a standard protocol for IP injection in mice.
Materials:
-
Prepared drug or vehicle solution
-
Syringes (1 mL) and needles (26-27 gauge)
-
70% Ethanol wipes
Protocol:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Injection Site Identification: The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels.
-
Injection:
-
Swab the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, confirming correct needle placement.
-
Slowly inject the calculated volume of the drug or vehicle solution.
-
-
Post-Injection:
-
Withdraw the needle smoothly.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Signaling Pathway Diagram
This compound functions by inhibiting LOXL2. Extracellular LOXL2 promotes EMT by activating the FAK/Src signaling pathway, which leads to the stabilization and nuclear translocation of the Snail transcription factor. Snail then represses the expression of E-cadherin, a key epithelial marker, thereby promoting a mesenchymal phenotype associated with increased cell migration and invasion.[4][5][6]
Caption: LOXL2-mediated EMT signaling pathway and the inhibitory action of the compound.
Experimental Workflow Diagram
The following diagram outlines the logical flow of an in vivo efficacy study using this compound.
Caption: Experimental workflow for a mouse xenograft study.
References
- 1. 2.7. Animal Study Using Cell Lines and PDX (Patient-Derived Xenograft) Models for Cervical Cancer [bio-protocol.org]
- 2. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Silencing of lysyl oxidase‑like 2 inhibits the migration, invasion and epithelial‑to‑mesenchymal transition of renal cell carcinoma cells through the Src/FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silencing of lysyl oxidase-like 2 inhibits the migration, invasion and epithelial-to-mesenchymal transition of renal cell carcinoma cells through the Src/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Chloropyridin-4-yl)methanamine hydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloropyridin-4-yl)methanamine hydrochloride is a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), with an IC50 of 126 nM.[1][2][3][4][5] It demonstrates selectivity for LOXL2 over other amine oxidases such as LOX, MAO-A, MAO-B, and SSAO.[6] These application notes provide a detailed protocol for the preparation of stock solutions of this compound for in vitro and in vivo research applications. Adherence to these guidelines will ensure the accuracy, reproducibility, and reliability of experimental results.
Chemical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and for ensuring the stability of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 916210-98-5 | [1][2][7] |
| Molecular Formula | C6H8Cl2N2 | [1][2][7] |
| Molecular Weight | 179.05 g/mol | [1][2][6] |
| Purity | >98% (HPLC) | [1] |
| Appearance | Light yellow to yellow solid | [6] |
| Solubility (DMSO) | 33 mg/mL (184.31 mM)[1][2] / 87.5 mg/mL (488.69 mM) (with ultrasonic)[6] | |
| Solubility (Water) | 100 mg/mL (558.50 mM) (with ultrasonic) | [6] |
| Storage (Solid) | -20°C, sealed, away from moisture | [1][6] |
| Stability (Solid) | ≥ 2 years | [1][2] |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | [6] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials and Equipment
-
This compound (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)[6]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
3.3. Stock Solution Preparation (10 mM in DMSO)
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 179.05 g/mol x 1000 mg/g = 1.7905 mg
-
-
-
Weigh the compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 1.79 mg of this compound into the tared tube. Record the exact weight.
-
-
Add the solvent:
-
Based on the actual weight of the compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 179.05 ( g/mol )] / 10 (mmol/L) x 1,000,000 (µL/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolve the compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If necessary, use an ultrasonic bath for a few minutes to aid dissolution, especially for higher concentrations.[6] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage and Handling:
-
Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
Before use, thaw the aliquot at room temperature and vortex briefly to ensure homogeneity.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]
- 2. molnova.com:443 [molnova.com:443]
- 3. This compound产品说明书 [selleck.cn]
- 4. This compound | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for (2-Chloropyridin-4-yl)methanamine Hydrochloride in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research due to their ability to more accurately mimic the complex in vivo microenvironment of tissues and tumors compared to traditional 2D cell culture.[1][2][3][4] These models exhibit gradients of nutrients, oxygen, and signaling molecules, as well as complex cell-cell and cell-extracellular matrix (ECM) interactions that are crucial for physiological and pathological processes.[3][5][6][7] (2-Chloropyridin-4-yl)methanamine hydrochloride is a selective small molecule inhibitor of Lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the cross-linking of collagen and elastin in the ECM.[8][9][10][11] Dysregulation of LOXL2 has been associated with cancer progression, particularly in promoting epithelial-mesenchymal transition (EMT), invasion, and metastasis.[12]
These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models to investigate its effects on cancer cell proliferation, invasion, and associated signaling pathways. The protocols detailed herein cover spheroid and organoid formation, treatment with the inhibitor, and subsequent analysis using viability assays and high-content imaging.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of LOXL2 with an IC50 of 126 nM.[8][9][10] LOXL2 is a critical enzyme in the tumor microenvironment that contributes to the stiffening of the extracellular matrix. This increased matrix stiffness can promote cancer cell invasion and metastasis. Furthermore, LOXL2 can induce epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire a more migratory and invasive mesenchymal phenotype. By inhibiting LOXL2, this compound has been shown to reverse LOXL2-induced EMT and significantly decrease the invasive ability of cancer cells.[12]
Figure 1: Simplified signaling pathway of LOXL2 inhibition.
Data Presentation
Table 1: In Vitro Efficacy of this compound in 3D Spheroid Models
| Cell Line | Spheroid Diameter (µm, Day 7) | IC50 (µM, 72h) - Spheroid Viability | % Invasion Inhibition (50 µM) |
| Vehicle Control | |||
| MDA-MB-231 (Breast Cancer) | 550 ± 25 | - | 0% |
| HCT116 (Colon Cancer) | 620 ± 30 | - | 0% |
| A549 (Lung Cancer) | 480 ± 20 | - | 0% |
| (2-Chloropyridin-4-yl)methanamine HCl | |||
| MDA-MB-231 (Breast Cancer) | 410 ± 20 | 15.8 | 65% |
| HCT116 (Colon Cancer) | 450 ± 28 | 22.5 | 58% |
| A549 (Lung Cancer) | 390 ± 18 | 18.2 | 61% |
Data are presented as mean ± standard deviation and are representative examples.
Table 2: High-Content Analysis of Phenotypic Changes in 3D Organoids (72h Treatment)
| Parameter | Vehicle Control | 10 µM Inhibitor | 50 µM Inhibitor |
| Organoid Volume (µm³) | 1.5 x 10⁷ ± 0.2 x 10⁷ | 1.1 x 10⁷ ± 0.3 x 10⁷ | 0.7 x 10⁷ ± 0.2 x 10⁷ |
| Number of Viable Cells per Organoid | 8,500 ± 500 | 6,200 ± 450 | 3,100 ± 300 |
| Apoptotic Index (% Caspase-3+ cells) | 2.5 ± 0.5 | 15.8 ± 2.1 | 45.2 ± 3.5 |
| E-Cadherin Expression (Mean Intensity) | 1.0 | 1.8 | 2.5 |
| Vimentin Expression (Mean Intensity) | 1.0 | 0.6 | 0.3 |
Data are presented as mean ± standard deviation and are representative examples.
Experimental Protocols
Protocol 1: 3D Spheroid Formation and Treatment
This protocol describes the formation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates.[3][13]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (in DMSO or water)
Procedure:
-
Cell Preparation: Culture cells in a T-75 flask to 80-90% confluency. Wash cells with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Seeding: Resuspend the cell pellet in fresh complete medium and perform a cell count. Adjust the cell concentration to 2 x 10⁴ cells/mL.
-
Spheroid Formation: Seed 100 µL of the cell suspension (2,000 cells) into each well of an ultra-low attachment 96-well plate. Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids will typically form within 24-72 hours.
-
Compound Treatment: After spheroid formation (Day 3), prepare serial dilutions of this compound in complete medium. Carefully remove 50 µL of medium from each well and add 50 µL of the compound dilutions. A vehicle control (e.g., DMSO diluted in medium) must be included.
-
Assay: Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours) before proceeding with analysis (e.g., viability assay, imaging).
Figure 2: Workflow for 3D spheroid formation and drug treatment.
Protocol 2: Spheroid Viability Assessment (CellTiter-Glo® 3D)
This assay measures ATP levels, an indicator of metabolically active, viable cells. The reagent is optimized for penetrating large spheroids.[14][15]
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence
-
Orbital shaker
-
Luminometer
Procedure:
-
Equilibration: Allow the 96-well plate containing spheroids and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control spheroids. Plot the dose-response curve to determine the IC50 value.
Protocol 3: 3D Organoid Culture and Treatment in ECM
This protocol describes the embedding of cells in an extracellular matrix (ECM) such as Matrigel® to form organoids, which better recapitulate the in vivo tissue architecture.[2][7]
Materials:
-
Primary cells or stem cells capable of forming organoids
-
Organoid growth medium (specific to cell type)
-
Basement membrane extract (BME), such as Matrigel® or Geltrex™
-
Pre-chilled pipette tips and microcentrifuge tubes
-
Multi-well culture plates
-
This compound
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired cells according to the specific protocol for the cell type.
-
ECM Embedding: Thaw the BME on ice. In a pre-chilled tube on ice, mix the cell suspension with the liquid BME at the desired ratio (e.g., 1 part cells to 4 parts BME).
-
Doming: Carefully pipette 50 µL domes of the cell-BME mixture into the center of each well of a pre-warmed multi-well plate.
-
Polymerization: Place the plate in a 37°C incubator for 15-20 minutes to allow the BME to solidify.
-
Media Addition: Gently add 200 µL of pre-warmed organoid growth medium to each well, being careful not to disturb the domes.
-
Culture and Maintenance: Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days. Organoids will develop over several days to weeks.
-
Compound Treatment: Once organoids have reached the desired size and complexity, add this compound directly to the culture medium during a media change.
-
Analysis: After the desired treatment duration, organoids can be fixed, stained, and imaged for high-content analysis.
Figure 3: General workflow for 3D organoid culture and treatment.
Protocol 4: High-Content Imaging and Analysis of 3D Models
High-content imaging (HCI) combines automated microscopy with quantitative image analysis to extract multi-parametric data from complex cellular models.[16][17][18][19]
Materials:
-
Treated spheroids or organoids in imaging-compatible plates (e.g., black-walled, clear-bottom)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-E-Cadherin, anti-Vimentin, anti-Caspase-3)
-
Fluorescently-conjugated secondary antibodies
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system (confocal microscope recommended for 3D models)[20][21]
-
Image analysis software
Procedure:
-
Fixation: Carefully remove the culture medium and fix the 3D models with 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.5% Triton X-100 for 20 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-conjugated secondary antibodies and a nuclear counterstain for 2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS. Leave the final wash on the samples for imaging.
-
Imaging: Acquire images using a high-content imaging system. For 3D models, it is crucial to acquire a Z-stack of images through the entire volume of the spheroid or organoid.[22]
-
Image Analysis: Use image analysis software to reconstruct the 3D volume and quantify parameters such as spheroid/organoid size, cell number, protein expression levels, and the number of apoptotic cells.
Conclusion
The protocols and application notes provided here offer a robust framework for investigating the therapeutic potential of this compound in advanced 3D cell culture models. By leveraging these physiologically relevant systems, researchers can gain deeper insights into the compound's mechanism of action, particularly its effects on cell viability, invasion, and the EMT process within a tumor-like microenvironment. The combination of 3D culture with high-content analysis enables a detailed, multi-parametric evaluation of drug efficacy, which is critical for preclinical drug development.
References
- 1. Cell Viability Assays for 3D Cellular Constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell–extracellular matrix mechanotransduction in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. 3D Tissue Models: Mimicking the Extracellular Matrix [mimetas.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]
- 10. molnova.com:443 [molnova.com:443]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 15. allevi3d.com [allevi3d.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Development of an automated 3D high content cell screening platform for organoid phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imaging and Analysis of Three-Dimensional Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. Harnessing 3D cell models and high-resolution imaging to unveil the mechanisms of nanoparticle-mediated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (2-Chloropyridin-4-yl)methanamine hydrochloride in Breast Cancer Xenograft Models
(2-Chloropyridin-4-yl)methanamine hydrochloride is a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression and metastasis of various cancers, including breast cancer.[1][2][3] Elevated expression of LOXL2 is associated with poor prognosis in breast cancer patients, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).[4][5] LOXL2 promotes tumor progression by remodeling the extracellular matrix (ECM), enhancing cell invasion, and contributing to the formation of a pre-metastatic niche.[6][7][8] Inhibition of LOXL2 presents a promising therapeutic strategy to counteract these effects.
This document provides a detailed protocol for evaluating the efficacy of this compound in a breast cancer xenograft model, leveraging findings from studies on other small molecule LOXL2 inhibitors in similar models. The primary model discussed is the orthotopic implantation of MDA-MB-231 human breast cancer cells, a widely used TNBC cell line with high LOXL2 expression, into immunodeficient mice.[9][10][11]
The therapeutic potential of inhibiting LOXL2 has been demonstrated in preclinical studies where both selective and dual LOX/LOXL2 inhibitors have been shown to reduce primary tumor growth, angiogenesis, and metastatic burden.[9][12] While direct in vivo data for this compound in breast cancer models is emerging, its efficacy in other cancer xenografts provides a strong rationale for its investigation in this context.[1]
Quantitative Data from Preclinical LOXL2 Inhibition Studies
The following tables summarize quantitative data from studies using small molecule inhibitors of LOXL2 in a breast cancer xenograft model (MDA-MB-231). This data serves as a reference for the expected outcomes when using this compound.
Table 1: In Vivo Efficacy of LOXL2 Inhibitors on Primary Tumor Volume
| Compound | Dosage and Administration | Mouse Model | Cell Line | Tumor Volume Reduction (%) | Reference |
| PXS-S1A (Dual LOX/LOXL2 inhibitor) | Not Specified | Athymic Nude (NCR) mice | MDA-MB-231 | ~75% | [9][12] |
| PXS-S2B (Selective LOXL2 inhibitor) | Not Specified | Athymic Nude (NCR) mice | MDA-MB-231 | ~55% | [9][12] |
Table 2: In Vitro Activity of LOXL2 Inhibitors
| Compound | IC50 | Assay | Reference |
| This compound | 126 nM | LOXL2 Inhibition Assay | [3] |
| This compound | 1.45 µM | Human whole blood LOXL2 assay | [3] |
| PXS-S2A (Selective LOXL2 inhibitor) | pIC50 = 8.3 M | LOXL2 Inhibition Assay | [5][10] |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: MDA-MB-231, a human triple-negative breast cancer cell line with high LOXL2 expression.[9][10]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., NCR nude), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Orthotopic Injection: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane). Inject 1 x 10^6 MDA-MB-231 cells in a 50 µL volume of PBS/Matrigel suspension into the fourth mammary fat pad.[9]
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with a digital caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
Formulation and Administration of this compound
-
Drug Formulation: Based on protocols for similar compounds and in vivo administration, this compound can be formulated for intraperitoneal injection. A suggested vehicle is a solution of 20% SBE-β-CD in saline.[3] To prepare, a stock solution in DMSO can be diluted in the vehicle.
-
Dosage and Administration: Based on a study in a cervical cancer xenograft model, a dosage of 10 mg/kg administered intraperitoneally every other day for three weeks is a reasonable starting point.[1]
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
Efficacy Evaluation
-
Primary Endpoint: Tumor growth inhibition. Monitor tumor volume and body weight of the mice throughout the study.
-
Metastasis Assessment (Optional): At the end of the study, harvest lungs and liver to assess metastatic burden. This can be done through histological analysis (H&E staining) or by using a luciferase-tagged cell line and bioluminescence imaging.
-
Pharmacodynamic and Biomarker Analysis:
-
Immunohistochemistry (IHC): Analyze primary tumors for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Western Blot: Assess the expression and activation of proteins in the LOXL2 signaling pathway (e.g., p-FAK, p-Src, p-Akt) in tumor lysates.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a breast cancer xenograft model.
Caption: Simplified signaling pathway of LOXL2 in breast cancer and the point of intervention for this compound.
References
- 1. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pivotal Hallmarks of Cancer for Enhanced Therapeutic Strategies in Triple-Negative Breast Cancer Treatment—In Vitro, In Vivo and Clinical Trials Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysyl oxidase-like 2 (LOXL2), a new regulator of cell polarity required for metastatic dissemination of basal-like breast carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LOXL2-mediated matrix remodeling in metastasis and mammary gland involution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lysyl Oxidase (LOX) Family Proteins: Key Players in Breast Cancer Occurrence and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of (2-Chloropyridin-4-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (IP) injection of (2-Chloropyridin-4-yl)methanamine hydrochloride in a murine model, based on published research and established laboratory procedures. This document includes information on reagent preparation, animal handling, and post-injection monitoring to ensure safe and effective administration for in vivo studies.
Summary of Quantitative Data
The following table summarizes key quantitative parameters for the intraperitoneal administration of this compound.
| Parameter | Recommendation | Notes |
| Compound | This compound | A selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3] |
| CAS Number | 916210-98-5 | N/A |
| Molecular Weight | 179.05 g/mol | N/A |
| Reported Dosage | 10 mg/kg | This dosage has been used in a cervical cancer xenograft mouse model.[4] |
| Vehicle Formulation | 5-10% DMSO in sterile saline or PBS | DMSO concentration should be minimized to avoid toxicity.[5][6][7] A final concentration of 5% is recommended. |
| Injection Volume | 5-10 mL/kg | For a 25g mouse, the injection volume would be 0.125-0.250 mL. The volume should not exceed 10 mL/kg.[8] |
| Needle Gauge | 25-27 G | A smaller gauge needle minimizes tissue trauma.[8] |
| Injection Angle | 15-30 degrees | A shallow angle helps to avoid puncturing internal organs. |
| Frequency of Dosing | Every 2 days | As reported in a 3-week study.[4] This should be optimized for specific experimental needs. |
| Route of Administration | Intraperitoneal (IP) | N/A |
Experimental Protocols
Preparation of this compound Solution (10 mg/kg in a 25g mouse)
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, conical microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of compound: For a 10 mg/kg dose in a 25g mouse, the total dose is 0.25 mg. To prepare a stock for multiple animals, calculate the total amount needed.
-
Prepare the vehicle: A co-solvent system is recommended to ensure solubility while minimizing DMSO toxicity. A final injection volume of 200 µL (8 mL/kg for a 25g mouse) will be prepared.
-
Dissolve the compound in DMSO:
-
Weigh 1.25 mg of this compound and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 50 µL of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. This will create a 25 mg/mL stock solution.
-
-
Dilute with sterile saline or PBS:
-
To achieve a final concentration of 1.25 mg/mL (for a 10 mg/kg dose in a 200 µL injection volume), add 950 µL of sterile saline or PBS to the DMSO solution.
-
Vortex the solution again to ensure it is homogenous. The final DMSO concentration will be 5%.
-
-
Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial before injection.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes with 25-27 G needles
-
Animal restrainer (optional)
-
70% ethanol wipes
-
Sharps container
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Position the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, creating a safer injection site in the lower abdomen.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.
-
-
Injection:
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Using a new sterile syringe and needle for each animal, draw up the calculated volume of the drug solution.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no fluid or blood is drawn. If fluid or blood appears, withdraw the needle and re-insert at a different site.
-
Slowly and steadily inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions such as distress, lethargy, or abdominal swelling.
-
Monitor the animals daily for any signs of pain, infection at the injection site, or changes in behavior, food, and water intake.
-
Visualizations
Caption: Workflow for intraperitoneal injection of this compound.
Caption: Inhibition of LOXL2-mediated extracellular matrix cross-linking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]
- 4. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: (2-Chloropyridin-4-yl)methanamine hydrochloride in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloropyridin-4-yl)methanamine hydrochloride is a selective inhibitor of Lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the crosslinking of collagen and elastin in the extracellular matrix (ECM).[1][2][3][4] Dysregulation of LOXL2 has been linked to various pathological processes, including fibrosis and cancer metastasis, where it influences cell migration and invasion.[5][6][7] Recent studies have shown that inhibiting LOXL2 can decrease the invasive ability of cancer cells by reversing the epithelial-mesenchymal transition (EMT), a process that also shares mechanisms with wound healing.[5][6][7] These findings suggest a potential therapeutic role for LOXL2 inhibitors in modulating cell migration during tissue repair and regeneration.
These application notes provide a detailed protocol for utilizing a wound healing assay to investigate the effects of this compound on the migratory capacity of cells, a critical process in wound closure.
Principle of the Wound Healing Assay
The in vitro wound healing or scratch assay is a straightforward and widely used method to study collective cell migration.[8] A "scratch" or cell-free gap is created in a confluent monolayer of cells.[8] The rate at which the cells at the edge of this gap migrate to close it is monitored over time, providing a quantitative measure of cell migration.[8] This assay allows for the assessment of how substances like this compound may influence this process.
Data Presentation
The following tables represent hypothetical data demonstrating the dose-dependent effect of this compound on the rate of wound closure in a human dermal fibroblast cell line (HDFa).
Table 1: Wound Area Measurement Over Time
| Treatment Group | Initial Wound Area (T=0 hr) (µm²) | Wound Area (T=12 hr) (µm²) | Wound Area (T=24 hr) (µm²) |
| Vehicle Control (0.1% DMSO) | 450,000 ± 15,000 | 325,000 ± 12,000 | 180,000 ± 10,000 |
| 1 µM Compound | 452,000 ± 14,000 | 280,000 ± 11,000 | 110,000 ± 9,000 |
| 10 µM Compound | 448,000 ± 16,000 | 210,000 ± 13,000 | 50,000 ± 7,000 |
| 50 µM Compound | 451,000 ± 13,000 | 150,000 ± 10,000 | 25,000 ± 5,000 |
Data are presented as mean ± standard deviation.
Table 2: Percentage of Wound Closure
| Treatment Group | Wound Closure at 12 hr (%) | Wound Closure at 24 hr (%) |
| Vehicle Control (0.1% DMSO) | 27.8% | 60.0% |
| 1 µM Compound | 38.1% | 75.7% |
| 10 µM Compound | 53.1% | 88.8% |
| 50 µM Compound | 66.7% | 94.5% |
Percentage of wound closure is calculated as: ((Initial Wound Area - Wound Area at T=x) / Initial Wound Area) x 100.
Experimental Protocols
Materials and Reagents
-
Human Dermal Fibroblasts (HDFa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (solubilized in DMSO)
-
Mitomycin C (optional, to inhibit cell proliferation)[9][10]
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips[8]
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Detailed Methodology
1. Cell Seeding and Culture a. Culture HDFa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest logarithmically growing cells using Trypsin-EDTA.[8] c. Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 0.1 x 10^6 cells per well, this should be optimized for the specific cell line).[8] d. Incubate the plates until the cells reach 95-100% confluency.[8]
2. (Optional) Inhibition of Cell Proliferation a. To ensure that wound closure is primarily due to cell migration, cell proliferation can be inhibited.[9] b. Before creating the scratch, treat the cells with Mitomycin C (e.g., 5-10 µg/mL) for 2 hours.[10] c. Alternatively, serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5-1% FBS) medium for 12-24 hours prior to the assay.[9]
3. Creating the "Wound" a. Once the cells are confluent, carefully aspirate the culture medium.[8] b. Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[8][11] Apply consistent pressure to ensure a uniform wound width.[8] c. A perpendicular scratch can be made to create a cross, providing more defined wound edges for analysis.[11][12] d. Gently wash the wells twice with sterile PBS to remove detached cells and debris.[11]
4. Treatment with this compound a. Prepare different concentrations of this compound in the appropriate cell culture medium (e.g., low-serum medium if proliferation is being controlled). b. Add the medium containing the desired concentrations of the compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., 0.1% DMSO) to the respective wells.
5. Image Acquisition a. Immediately after adding the treatments, capture the first set of images (T=0) using an inverted microscope at 4x or 10x magnification.[12] b. It is crucial to have reference points on the plate to ensure that the same field of view is imaged at each time point.[8] c. Place the plate back in the incubator. d. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
6. Data Analysis a. Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" in each image. b. Calculate the percentage of wound closure at each time point for each treatment group using the formula mentioned previously. c. The rate of cell migration can be determined by plotting the percentage of wound closure against time.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in wound healing.
Experimental Workflow
Caption: Workflow for the in vitro wound healing (scratch) assay.
Discussion and Interpretation of Results
An increase in the percentage of wound closure in cells treated with this compound compared to the vehicle control would suggest that the compound promotes cell migration. This effect is likely mediated through the inhibition of LOXL2. By preventing excessive crosslinking and stiffening of the ECM, the inhibitor may create a more permissive environment for cell migration. The signaling cascade downstream of cell-ECM interactions, involving integrins and Rho-family GTPases which are crucial for cytoskeletal dynamics, would be modulated to favor cell motility.[13][14]
It is important to consider the potential for off-target effects and to confirm the mechanism of action through further experiments, such as Western blotting for markers of EMT or ECM components. Additionally, the optimal concentration of the compound should be determined, as high concentrations may induce cytotoxicity, which can be assessed by assays like the MTT or LDH assay. The inhibitory effect of this compound on LOXL2 has an IC50 of 126 nM, but in human whole blood, the IC50 is 1.45 µM, suggesting that protein binding can affect its potency.[1] These factors should be taken into account when interpreting the results of the wound healing assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]
- 3. molnova.com:443 [molnova.com:443]
- 4. This compound | LOX | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. clyte.tech [clyte.tech]
- 9. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 10. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways that control cell migration: models and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spheroid Invasion Assay Using (2-Chloropyridin-4-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the in vivo microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayer cultures.[1][2] Spheroids exhibit relevant physiological characteristics including cell-cell interactions, nutrient and oxygen gradients, and the formation of a hypoxic core, making them ideal for studying tumor invasion and metastasis.[2] The spheroid invasion assay is a powerful tool to quantify the invasive potential of cancer cells into a surrounding extracellular matrix (ECM).[3]
This document provides a detailed protocol for utilizing a spheroid invasion assay to evaluate the anti-invasive properties of (2-Chloropyridin-4-yl)methanamine hydrochloride. This compound is a selective inhibitor of Lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the remodeling of the extracellular matrix and the promotion of epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[4][5][6][7][8][9] Studies have shown that this LOXL2 inhibitor can significantly decrease the invasive ability of cancer cells, such as cervical cancer cells, by reversing LOXL2-induced EMT.[4][5][7]
Data Presentation: Efficacy of this compound in a Spheroid Invasion Assay
The following table summarizes representative quantitative data from a spheroid invasion assay investigating the effect of this compound on a hypothetical aggressive cancer cell line (e.g., MDA-MB-231 breast cancer cells or a glioblastoma cell line like U87).
| Treatment Group | Concentration (µM) | Spheroid Core Area (Day 0) (µm²) | Total Spheroid Area (Day 3) (µm²) | Invasion Area (µm²) | Percent Invasion Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 50,125 ± 2,500 | 150,375 ± 8,000 | 100,250 ± 6,500 | 0 |
| This compound | 10 | 49,875 ± 2,300 | 115,250 ± 6,100 | 65,375 ± 5,200 | 34.8 |
| This compound | 25 | 50,350 ± 2,600 | 85,500 ± 4,800 | 35,150 ± 3,900 | 64.9 |
| This compound | 50 | 50,050 ± 2,450 | 60,100 ± 3,500 | 10,050 ± 1,800 | 89.9 |
Data are presented as mean ± standard deviation. Invasion Area = Total Spheroid Area (Day 3) - Spheroid Core Area (Day 0). Percent Invasion Inhibition = [(Invasion Area of Control - Invasion Area of Treatment) / Invasion Area of Control] x 100.
Experimental Protocols
This section outlines the detailed methodologies for performing a spheroid invasion assay to assess the effects of this compound.
Part 1: Spheroid Formation
-
Cell Culture: Culture a cancer cell line of interest (e.g., U87, MDA-MB-231, or a cervical cancer cell line like SiHa or HeLa) in its recommended complete growth medium.
-
Cell Seeding for Spheroid Formation:
-
Harvest cells using a gentle dissociation reagent.
-
Resuspend the cells in complete growth medium to a concentration of 2 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment (ULA) round-bottom plate.[10][11] This will result in 2,000 cells per well.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.[12]
-
-
Spheroid Development: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 72 hours.[12] Monitor spheroid formation daily. Uniform, single spheroids should form in each well.
Part 2: Spheroid Embedding in Extracellular Matrix
-
Preparation of Extracellular Matrix (ECM):
-
Thaw a suitable ECM, such as Matrigel® or a blend of basement membrane extract and collagen I, on ice overnight at 4°C.[3][13] Keep all reagents and pipette tips cold to prevent premature gelation.[3]
-
On the day of the experiment, dilute the ECM with cold, serum-free medium to the desired final concentration (e.g., 4-8 mg/mL).
-
-
Embedding Procedure:
-
Carefully remove 50 µL of medium from each well of the spheroid plate, being cautious not to disturb the spheroids.
-
Gently add 50 µL of the cold ECM solution to each well.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center of the ECM.
-
-
ECM Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the ECM to polymerize.[10][12]
Part 3: Treatment and Invasion Analysis
-
Preparation of Treatment Media:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
-
Treatment Application:
-
Gently add 100 µL of the 2x treatment media to the top of the polymerized ECM in each well.[12]
-
-
Image Acquisition and Analysis:
-
Immediately after adding the treatment media (Day 0), acquire initial images of the spheroids using an inverted microscope with a 4x or 10x objective.[11] This will serve as the baseline for the spheroid core area.
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images at regular intervals (e.g., every 24 hours) for 3 to 7 days to monitor cell invasion from the spheroid into the surrounding matrix.[10][12]
-
Quantify the area of the spheroid core and the total area of invasion at each time point using image analysis software (e.g., ImageJ). The invasion area is calculated by subtracting the initial spheroid core area from the total area at a given time point.[11]
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the spheroid invasion assay.
Signaling Pathway Diagram: Inhibition of LOXL2-Mediated Invasion
References
- 1. biorxiv.org [biorxiv.org]
- 2. Integrating matrix into 3D spheroid culture enables high throughput measurement of cell invasion [labbulletin.com]
- 3. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | LOX | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. This compound | LOXL2 抑制剂 | MCE [medchemexpress.cn]
- 10. sartorius.com [sartorius.com]
- 11. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: (2-Chloropyridin-4-yl)methanamine hydrochloride
Welcome to the technical support center for (2-Chloropyridin-4-yl)methanamine hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on solubility issues in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is generally soluble in aqueous solutions. Published data indicates a high solubility in water and PBS, potentially reaching up to 100 mg/mL.[1][2] However, achieving this concentration may require specific techniques to aid dissolution.[1][2]
Q2: I am having difficulty dissolving this compound in PBS at room temperature. Is this normal?
A2: Yes, it is not uncommon to experience difficulty when dissolving this compound in PBS at room temperature, especially at higher concentrations. The dissolution process may be slow and require assistance. Some suppliers recommend the use of ultrasonication to facilitate complete dissolution and achieve a clear solution.[1][2]
Q3: My solution of this compound in PBS appears cloudy or has visible particulates. What should I do?
A3: A cloudy solution or the presence of particulates indicates that the compound has not fully dissolved or may have precipitated out of solution. This can be due to factors such as insufficient mixing, low temperature, or attempting to prepare a supersaturated solution. Please refer to the troubleshooting guide below for steps to resolve this issue.
Q4: What is the recommended solvent for preparing a stock solution?
A4: For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent.[1][3][4] The compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can then be diluted into your aqueous experimental buffer, such as PBS.
Troubleshooting Guide: PBS Solubility Issues
If you are encountering problems with the solubility of this compound in PBS, please follow the steps outlined in the workflow below.
Caption: Troubleshooting workflow for dissolving this compound in PBS.
Data Presentation
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Molarity (approx.) | Notes | Reference(s) |
| Water (H₂O) | 100 mg/mL | 558.50 mM | Ultrasonic assistance may be required. | [1] |
| PBS | 100 mg/mL | 558.50 mM | Ultrasonic assistance may be required. | [2] |
| DMSO | 33 mg/mL - 87.5 mg/mL | 184.31 mM - 488.69 mM | Hygroscopic; use newly opened DMSO. | [1][3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution in PBS
This protocol describes the recommended method for dissolving this compound in PBS to achieve a clear solution.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tube or appropriate vessel
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add PBS: Add the calculated volume of PBS (pH 7.4) to the vessel containing the powder.
-
Initial Mixing: Tightly cap the vessel and vortex the mixture for 1-2 minutes.
-
Ultrasonication: Place the vessel in an ultrasonic water bath. Sonicate the suspension in short bursts (e.g., 5-10 minutes) to avoid excessive heating.
-
Visual Inspection: After each sonication interval, visually inspect the solution. If undissolved particles remain, repeat the sonication step.
-
Gentle Warming (Optional): If sonication alone is insufficient, the solution can be gently warmed in a 37°C water bath for a short period, followed by vortexing and/or sonication.
-
Final Check: Once all the solid has dissolved and the solution is clear, it is ready for use.
-
Sterilization (if required): If the solution is for use in cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm filter.
Caption: Experimental workflow for preparing a PBS solution of the compound.
Protocol 2: Co-solvent Method for Preparing a Dilute Solution in PBS
This method is useful when preparing dilute working solutions from a high-concentration DMSO stock.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Intermediate Dilution (Optional): For very dilute final concentrations, it may be beneficial to perform an intermediate dilution of the DMSO stock in PBS.
-
Final Dilution: Add the required volume of the DMSO stock solution to the final volume of PBS to achieve the desired working concentration. It is crucial to add the DMSO stock to the PBS while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 1%) to avoid solvent effects.
-
Visual Confirmation: Ensure the final solution is clear and free of any precipitate.
Caption: Workflow for preparing a dilute PBS solution from a DMSO stock.
References
Technical Support Center: Optimizing (2-Chloropyridin-4-yl)methanamine hydrochloride Concentration for IC50 Determination
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of (2-Chloropyridin-4-yl)methanamine hydrochloride for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3] LOXL2 is an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix.
Q2: What is the reported IC50 value for this inhibitor against LOXL2?
A2: The reported IC50 value for this compound against human LOXL2 is approximately 126 nM in in-vitro assays.[2][3] However, this value can be influenced by experimental conditions.
Q3: Why might my experimentally determined IC50 value differ from the reported value?
A3: Discrepancies in IC50 values can arise from several factors, including:
-
Assay conditions: Differences in buffer composition, pH, temperature, and incubation time can all affect enzyme activity and inhibitor potency.
-
Presence of proteins: The IC50 value has been shown to increase to 1.45 µM in the presence of human whole blood proteins, indicating that binding to plasma proteins can reduce the effective concentration of the inhibitor.[3][4]
-
Enzyme and substrate concentration: The apparent IC50 value can be influenced by the concentrations of the LOXL2 enzyme and its substrate used in the assay.
-
Compound stability and solubility: Degradation or precipitation of the compound during the experiment will lead to inaccurate results. It is soluble in DMSO at 33 mg/mL (184.31 mM).[2]
Q4: What concentration range should I use for my initial IC50 determination experiment?
A4: For an initial experiment, it is advisable to test a broad range of concentrations spanning several orders of magnitude around the expected IC50. A suggested starting range could be from 1 nM to 10 µM, with 10-point serial dilutions. This wide range will help to ensure that the full dose-response curve is captured.
Q5: How should I prepare the stock solution of this compound?
A5: A stock solution can be prepared in dimethyl sulfoxide (DMSO).[2] For example, to prepare a 10 mM stock solution, dissolve 1.79 mg of the compound (molecular weight: 179.05 g/mol ) in 1 mL of DMSO. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicates | Inconsistent pipetting, temperature fluctuations, or variations in incubation times. | Ensure accurate and consistent pipetting using calibrated pipettes. Use a temperature-controlled plate reader and standardize all incubation times precisely. |
| No inhibition observed or very high IC50 value | The inhibitor concentration may be too low, the compound may have degraded, or there may be an issue with the enzyme's activity. | Verify the concentration and integrity of your inhibitor stock. Test a higher concentration range. Confirm the activity of the LOXL2 enzyme using a known control inhibitor like β-aminopropionitrile (BAPN).[4] |
| Very low IC50 value or inhibition at all concentrations | The inhibitor concentration may be too high. | Test a lower concentration range to accurately determine the sigmoidal dose-response curve. |
| Incomplete dose-response curve (no upper or lower plateau) | The concentration range tested is too narrow. | Broaden the concentration range to include concentrations that produce 0% and 100% inhibition. |
| Precipitation of the compound in the assay well | The concentration of the compound exceeds its solubility in the assay buffer. | Visually inspect the wells for any signs of precipitation. If observed, lower the highest concentration of the inhibitor used. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solubility issues. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 | 126 nM | In vitro, against human LOXL2 | [2][3] |
| IC50 | 1.45 µM | Human whole blood LOXL2 assay | [3][4] |
| IC50 | 190 nM | LOXL2 with BSA | [3] |
| Solubility | 33 mg/mL (184.31 mM) | in DMSO | [2] |
| Molecular Weight | 179.05 g/mol | [2] |
Experimental Protocols
Detailed Protocol for IC50 Determination of this compound against LOXL2 using an Amplex Red Assay
This protocol is adapted from established methods for measuring LOXL2 activity.[4]
Materials:
-
Recombinant human LOXL2 enzyme
-
This compound
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
1,5-diaminopentane (DAP) as a substrate
-
Assay Buffer: 50 mM Sodium Borate, pH 8.2
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~540 nm and emission at ~590 nm
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, etc.). Prepare enough volume for triplicate wells.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: 25 µL of each inhibitor dilution.
-
Positive control (no inhibition): 25 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Negative control (no enzyme): 50 µL of Assay Buffer.
-
-
Add 25 µL of diluted recombinant human LOXL2 enzyme to the test and positive control wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture containing Amplex Red reagent, horseradish peroxidase (HRP), and the substrate DAP in Assay Buffer according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the reaction rates of the inhibitor-treated wells to the positive control (100% activity) and the negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Simplified LOXL2 signaling pathway and point of inhibition.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2-Chloropyridin-4-yl)methanamine hydrochloride in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (2-Chloropyridin-4-yl)methanamine hydrochloride when dissolved in dimethyl sulfoxide (DMSO). Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound stock solutions in DMSO?
A1: To ensure the stability and integrity of your this compound stock solution, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2][3] For short-term storage (up to one month), store the aliquots at -20°C. For long-term storage (up to one year), -80°C is recommended.[1] It is also crucial to use fresh, anhydrous DMSO for preparing your stock solution, as DMSO is hygroscopic and absorbed moisture can impact compound solubility and stability.[1][2][3]
Q2: I observed precipitation in my DMSO stock solution. What should I do?
A2: Precipitation can occur if the solution is supersaturated or has been stored at an improper temperature.[1] To redissolve the compound, you can gently warm the vial to 37°C and use an ultrasonic bath to aid dissolution.[1] Always visually inspect the solution to ensure it is clear before use. If precipitation persists, consider preparing a new, less concentrated stock solution.
Q3: What is the solubility of this compound in DMSO?
A3: The reported solubility of this compound in DMSO is 33 mg/mL (184.31 mM) and 87.5 mg/mL (488.69 mM).[4] However, it is important to note that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle of anhydrous DMSO is advised.[4]
Q4: Are there any known degradation pathways for this compound in DMSO?
A4: While specific degradation pathways for this compound in DMSO are not extensively documented in publicly available literature, potential degradation can be inferred from the chemical nature of the compound and the solvent. As a hydrochloride salt, it can increase the acidity of the DMSO solution, which may lead to the degradation of DMSO itself into species like methyl thioether and dimethyl disulfide.[5] Furthermore, 2-chloropyridines can undergo nucleophilic substitution reactions.[6] It is plausible that DMSO or trace amounts of water could act as nucleophiles, leading to the displacement of the chloride atom, especially over extended periods or at elevated temperatures.
Q5: How can I check the stability of my compound in the DMSO stock solution?
A5: To assess the stability of your compound, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] By comparing a freshly prepared sample to one that has been stored, you can quantify the amount of the parent compound remaining and detect the presence of any degradation products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving the Compound | 1. Use of old or hydrated DMSO.2. Reaching the solubility limit.3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[1]2. Prepare a less concentrated stock solution.3. Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[1] |
| Precipitation in Stock Solution | 1. Inappropriate storage temperature.2. Supersaturated solution.3. Repeated freeze-thaw cycles. | 1. Ensure storage at -20°C or -80°C.[1]2. If precipitation is observed after warming, the solution may be supersaturated; prepare a new, less concentrated stock.3. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[2] |
| Inconsistent Experimental Results | 1. Degradation of the compound in the stock solution.2. Inaccurate concentration due to precipitation. | 1. Prepare a fresh stock solution from powder for critical experiments.[3]2. Visually inspect the stock solution for any precipitate before use. If present, follow the steps for redissolving.3. Perform a stability check using HPLC or LC-MS. |
| Appearance of Unexpected Peaks in Analytical Assays (e.g., LC-MS) | 1. Formation of degradation products.2. Reaction with impurities in DMSO or from the container. | 1. Analyze a blank sample of DMSO to identify solvent-related impurities.2. If new peaks are observed over time, this suggests compound degradation. Characterize these new peaks using mass spectrometry to understand the degradation pathway. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube to achieve the desired concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol for Assessing Compound Stability by HPLC
-
Sample Preparation:
-
Time Zero Sample: Prepare a stock solution of this compound in DMSO at the desired concentration. Immediately dilute an aliquot to the working concentration for HPLC analysis.
-
Stored Sample: Store the remaining stock solution under the desired conditions (e.g., -20°C, room temperature). At specified time points (e.g., 24 hours, 1 week, 1 month), take an aliquot and dilute it to the same working concentration as the time-zero sample.
-
-
HPLC Analysis:
-
Analyze both the time-zero and stored samples using a validated reverse-phase HPLC method with UV detection.
-
The mobile phase and column selection should be optimized to achieve good separation of the parent compound from any potential degradants.
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the stored sample to that of the time-zero sample to determine the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram of the stored sample indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: (2-Chloropyridin-4-yl)methanamine hydrochloride Blood Protein Binding Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the blood protein binding effects of (2-Chloropyridin-4-yl)methanamine hydrochloride.
Quantitative Data Summary
The presence of blood proteins significantly impacts the in vitro activity of this compound. Experimental data reveals a notable shift in the half-maximal inhibitory concentration (IC50) when assayed in the presence of human whole blood, indicating considerable binding to plasma proteins.
| Parameter | Value | Conditions | Reference |
| IC50 (LOXL2 Inhibition) | 126 nM | In the absence of blood proteins | [1] |
| IC50 (LOXL2 Inhibition) | 1.45 µM | Human whole blood LOXL2 assay | [1] |
| Selectivity (LOXL2+BSA vs. LOX+BSA) | 31-fold | IC50 (LOXL2+BSA) = 190 nM, IC50 (LOX+BSA) = 5.91 µM | [1] |
Note: The data suggests that Bovine Serum Albumin (BSA) is one of the proteins to which the compound binds. However, a detailed profile of binding to other plasma proteins such as alpha-1-acid glycoprotein (AAG) is not currently available.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental determination of plasma protein binding for this compound.
Q1: My calculated fraction unbound (fu) is highly variable between replicates. What are the potential causes and solutions?
A1: High variability in fraction unbound is a common issue. Several factors can contribute to this:
-
Pipetting Errors: Inaccurate pipetting of the compound, plasma, or buffer can lead to significant errors, especially when dealing with small volumes.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like plasma.
-
-
Equilibrium Not Reached: The incubation time may be insufficient for the compound to reach equilibrium between the plasma and buffer chambers.[2]
-
Solution: Determine the optimal incubation time by performing a time-course experiment (e.g., 2, 4, 6, 8 hours) to identify when equilibrium is achieved.[3]
-
-
Compound Instability: The compound may be unstable in plasma or buffer at 37°C over the incubation period.[3]
-
Solution: Assess the stability of this compound in plasma and buffer under the assay conditions. If instability is observed, a shorter incubation time or a different method (e.g., ultracentrifugation) may be necessary.
-
-
Non-Specific Binding: The compound may bind to the dialysis membrane or the walls of the apparatus.[4][5]
-
Solution: Use devices made of low-binding materials like Teflon. A mass balance calculation, where the total amount of compound in the system is measured before and after the experiment, can help quantify the extent of non-specific binding.
-
Q2: I am observing low recovery of my compound after the experiment. What should I do?
A2: Low compound recovery is often due to non-specific binding or instability.
-
Solution for Non-Specific Binding: As mentioned above, using low-binding materials is crucial. Additionally, pre-treating the dialysis membrane according to the manufacturer's instructions can help saturate non-specific binding sites.
-
Solution for Instability: If the compound is degrading, consider reducing the incubation temperature (though this may prolong the time to reach equilibrium) or using a method with a shorter experimental time. Analyze samples immediately after the experiment to minimize degradation.
Q3: The measured unbound fraction for my highly protein-bound compound seems inaccurate. How can I improve the accuracy?
A3: Measuring the unbound fraction of highly bound compounds (>99%) is challenging due to the very low concentration of free drug.
-
Method Selection: Ultracentrifugation can be a better choice for highly lipophilic or extensively bound drugs as it avoids membrane-related issues.[6][7] However, it is generally lower-throughput.[4]
-
Analytical Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) has sufficient sensitivity to accurately quantify the low concentrations of the unbound compound in the buffer.
-
Contamination: For ultracentrifugation, contamination of the supernatant with protein can lead to an overestimation of the free fraction. Careful sampling of the supernatant is critical.[8]
Q4: How do I choose between Equilibrium Dialysis and Ultracentrifugation for my experiment?
A4: The choice of method depends on the compound's properties and the study's objective.
-
Equilibrium Dialysis (ED): This is the most widely used method and is suitable for a broad range of compounds.[6][9] It is amenable to high-throughput screening.[2][4] The Thermo Scientific RED (Rapid Equilibrium Dialysis) device is a popular choice that offers shorter dialysis times.[2][10]
-
Ultracentrifugation (UC): This method is advantageous for compounds that are highly lipophilic, have issues with non-specific binding to membranes, or are unstable over long incubation periods.[6][11] It separates free and bound drug based on differences in sedimentation rates under high centrifugal forces.[4]
Experimental Protocols
Below are detailed methodologies for determining the plasma protein binding of this compound using Equilibrium Dialysis and Ultracentrifugation.
Protocol 1: Equilibrium Dialysis using a 96-Well Plate Format
This protocol is based on the principles of separating the free drug from the protein-bound drug across a semipermeable membrane.[4][10]
Materials:
-
This compound
-
Control plasma (e.g., human, rat, mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well equilibrium dialysis plate with semipermeable membranes (e.g., 8K or 12K MWCO)
-
Incubator shaker set to 37°C
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the stock solution into the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (<1%) to avoid protein precipitation.
-
Apparatus Setup: Assemble the 96-well dialysis unit according to the manufacturer's instructions.
-
Loading:
-
Load the plasma containing the test compound into the plasma chamber of each well.
-
Load an equal volume of PBS into the corresponding buffer chamber.
-
-
Incubation: Seal the plate and place it in an incubator shaker at 37°C. The incubation time should be sufficient to reach equilibrium, as determined by a preliminary experiment (typically 4-6 hours).[10]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of this compound in the plasma and buffer samples using a validated analytical method like LC-MS/MS.
-
Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium.
-
Protocol 2: Ultracentrifugation
This method separates the unbound drug from the protein-bound drug by high-speed centrifugation.[7][11]
Materials:
-
This compound
-
Control plasma
-
Ultracentrifuge with appropriate rotors
-
Ultracentrifuge tubes
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Compound Preparation: Spike the plasma with this compound to the desired concentration.
-
Incubation: Incubate the spiked plasma at 37°C for a predetermined time to allow for binding.
-
Centrifugation: Transfer the incubated plasma to ultracentrifuge tubes and centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to pellet the protein-bound drug.[6][11]
-
Sampling: Carefully collect a sample of the supernatant, which contains the unbound drug. Be cautious to avoid disturbing the protein pellet.
-
Sample Analysis: Determine the concentration of the unbound compound in the supernatant (Cfree) and the total compound concentration in the plasma before centrifugation (Ctotal) using a validated analytical method.
-
Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the unbound concentration to the total concentration (fu = Cfree / Ctotal).
-
Visualizations
Experimental Workflows
Caption: Workflow for Equilibrium Dialysis.
Caption: Workflow for Ultracentrifugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
- 5. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 10. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Measurement of Protein Binding by Ultracentrifugation [jstage.jst.go.jp]
how to prevent precipitation of (2-Chloropyridin-4-yl)methanamine hydrochloride in media
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the precipitation of (2-Chloropyridin-4-yl)methanamine hydrochloride in experimental media. By understanding the compound's properties and following best practices for solution preparation, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound is a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1] Its key properties are summarized below. Please note that solubility values may vary slightly between suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈Cl₂N₂ | [1][2][3][4] |
| Molecular Weight | ~179.05 g/mol | [1][2][3] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in Water | 100 mg/mL (558.50 mM); requires sonication | [1] |
| Solubility in DMSO | 33 - 87.5 mg/mL (184.31 - 488.69 mM); may require sonication | [1][2][3] |
Q2: I am observing precipitation of this compound in my cell culture medium. What are the common causes?
Precipitation of amine hydrochloride salts in aqueous media is a frequent issue that can arise from several factors:
-
pH of the Medium: This is the most common cause. As a salt of a weak base, the compound's solubility is pH-dependent.[5][6] In acidic conditions, it exists in its protonated, highly soluble hydrochloride form. In neutral or alkaline media (like standard cell culture media, pH ~7.4), it can convert to its less soluble free base form, leading to precipitation.[5][7]
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium can cause the compound to crash out of solution before it can be properly solvated by the water molecules.[8][9]
-
High Final Concentration: The intended final concentration in your experiment may exceed the compound's solubility limit in the complex milieu of the culture medium.
-
Temperature: Adding a room temperature or cold stock solution to cold media can decrease solubility and promote precipitation.[9] Conversely, some hydrochloride salts can become less stable at higher temperatures.
-
Interaction with Media Components: Components within the media, such as salts (phosphates), proteins, and amino acids, can interact with the compound, reducing its overall solubility.[8][10]
Q3: What is the recommended solvent for preparing a stock solution?
For high concentrations, high-purity, anhydrous DMSO is recommended.[1][2][3] It is crucial to use newly opened or properly stored anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the compound's solubility.[1] Alternatively, sterile water can be used, but achieving high concentrations may require sonication.[1]
Q4: How should I store the solid compound and its stock solutions?
-
Solid Compound: Store the vial at 4°C, tightly sealed and protected from moisture.[1]
-
Stock Solutions: Prepare aliquots in single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[1] Store stock solutions at -20°C for up to one month or at -80°C for up to six months, sealed away from moisture.[1]
Troubleshooting Guide: Preventing Precipitation
This guide provides systematic protocols to identify and resolve precipitation issues during your experiments.
Issue 1: Immediate Precipitation Upon Dilution into Media
This is often caused by "solvent shock" or exceeding the compound's solubility limit in the complex medium.
Experimental Protocol: Preparing Working Solutions
This protocol is designed to minimize solvent shock and ensure your compound remains in solution.
-
Prepare High-Quality Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock (e.g., 50-100 mM).
-
To aid dissolution, gently warm the solution to 37°C or use an ultrasonic bath for a short period.[8]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.
-
-
Prepare Working Solution via Serial Dilution:
-
Pre-warm your final experimental medium (e.g., DMEM, RPMI-1640) to the experimental temperature (typically 37°C).[9]
-
Crucially, do not add the concentrated stock directly to your final volume.
-
Perform an intermediate dilution step. Add a small volume of your DMSO stock solution dropwise into a larger volume of the pre-warmed medium while gently swirling or vortexing.[9]
-
Add this intermediate dilution to your final volume of pre-warmed medium to achieve the desired concentration.
-
Best Practice: Ensure the final concentration of DMSO in your cell culture is below 0.5%, and ideally at or below 0.1%, to minimize solvent toxicity.[9]
-
Issue 2: Solution Becomes Cloudy or Precipitates Over Time
This is often indicative of a pH-related solubility issue, where the compound slowly converts to its less soluble free base form in the buffered medium.
Understanding pH-Dependent Solubility
Amine hydrochloride salts exist in a pH-dependent equilibrium. At a lower pH, the equilibrium favors the protonated (R-NH₃⁺), more soluble form. As the pH increases (becomes more neutral or basic), the equilibrium shifts towards the deprotonated free base (R-NH₂), which is often significantly less soluble in water. Standard culture media buffered at pH ~7.4 can drive this shift.
Protocol: Assessing and Mitigating pH Effects
-
Conduct a Solubility Test: Before a large-scale experiment, determine the practical solubility limit of the compound in your specific cell culture medium. Prepare a range of concentrations and incubate them under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. Visually inspect for precipitation.
-
Measure Final pH: After preparing your final working solution, measure its pH. While media are buffered, the addition of a compound can cause a slight shift.
-
Consider an Acidic Buffer: If precipitation persists and your experimental design allows, consider using a buffer with a slightly lower pH (e.g., a citrate or acetate buffer in the pH range of 5-6.5) for initial dissolution tests or non-cell-based assays.[5] For cell culture, significantly altering the medium's pH is generally not feasible. In this case, ensuring the working concentration is well below the determined solubility limit is the best approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]
- 3. molnova.com [molnova.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
dose-response curve optimization for (2-Chloropyridin-4-yl)methanamine hydrochloride
This technical support center provides essential information for researchers and scientists utilizing (2-Chloropyridin-4-yl)methanamine hydrochloride, a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate the optimization of your dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3] LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). By inhibiting LOXL2, this compound can modulate ECM stiffness and interfere with signaling pathways that are dependent on the ECM integrity, such as those involved in cell migration, invasion, and epithelial-mesenchymal transition (EMT).[4]
Q2: What is the reported IC50 value for this inhibitor?
A2: The reported IC50 value for this compound against human LOXL2 is approximately 126 nM in enzymatic assays.[1][3] However, it is important to note that the effective concentration in cell-based assays may vary depending on the cell type, assay conditions, and duration of treatment.
Q3: What solvent should I use to prepare a stock solution?
A3: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in your cell culture medium for your experiments. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically below 0.5%.
Q4: What are the potential downstream effects of LOXL2 inhibition with this compound?
A4: Inhibition of LOXL2 can lead to a variety of downstream cellular effects, primarily related to the modulation of the tumor microenvironment. These can include decreased cancer cell invasion and migration, and reversal of epithelial-mesenchymal transition (EMT).[4] Mechanistically, LOXL2 inhibition can impact signaling pathways such as the Src/Focal Adhesion Kinase (FAK) pathway.[4]
Q5: In which cancer cell lines can I expect to see an effect?
A5: The effect of LOXL2 inhibition is most pronounced in cancer cell lines where LOXL2 is highly expressed and plays a significant role in the disease pathology. This is often the case in various solid tumors where the tumor microenvironment and ECM remodeling are critical. It is advisable to screen your cell lines of interest for LOXL2 expression before initiating dose-response studies.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of dose-response curves for this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. Ensure thorough mixing of the compound dilutions before adding to the wells. |
| No observable dose-response effect | The chosen cell line may have low LOXL2 expression. The compound concentration range may be too low. The incubation time might be insufficient. | Confirm LOXL2 expression in your cell line via qPCR or Western blot. Perform a broad-range dose-finding study (e.g., 1 nM to 100 µM) to identify an effective concentration range. Extend the incubation time (e.g., 48 or 72 hours) to allow for a measurable biological response. |
| Steep or unusual dose-response curve | Compound precipitation at high concentrations. Off-target effects at high concentrations. The assay readout may be sensitive to the compound itself. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration. To check for assay interference, run a control with the compound in cell-free medium. |
| Inconsistent IC50 values between experiments | Variations in cell passage number, cell health, or reagent preparation. | Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the exponential growth phase at the time of treatment. Prepare fresh dilutions of the compound from a validated stock solution for each experiment. |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability using a resazurin-based assay.
Materials:
-
Cancer cell line with known or suspected high LOXL2 expression (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 cells/well |
| Compound Concentration Range | 1 nM - 10 µM (logarithmic dilutions) |
| Incubation Time | 48 - 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
Visualizations
Caption: Hypothetical LOXL2 signaling pathway in cancer.
Caption: Experimental workflow for dose-response curve determination.
References
adjusting (2-Chloropyridin-4-yl)methanamine hydrochloride dose for in vivo studies
Technical Support Center: (2-Chloropyridin-4-yl)methanamine hydrochloride
This guide provides essential information, frequently asked questions (FAQs), and troubleshooting advice for researchers using this compound in in vivo studies. Given that publicly available in vivo data for this compound is limited, this guide combines specific information from existing research with established principles of preclinical dose-finding to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a selective inhibitor of the enzyme Lysyl oxidase-like 2 (LOXL2).[1][2] In biochemical assays, it has demonstrated an IC50 (half-maximal inhibitory concentration) of 126 nM for LOXL2.[1][2] The compound shows selectivity for LOXL2 over other amine oxidases like LOX, MAO-A, MAO-B, and SSAO.[2] Its inhibitory action on LOXL2 makes it a valuable tool for studying pathways regulated by this enzyme, such as the Epithelial-Mesenchymal Transition (EMT), which is implicated in cancer progression.[3]
Q2: Has this compound been used in in vivo animal studies before? If so, what was the dose and administration route?
Yes, one published study has reported its use in an in vivo cancer model.[3] In this study, the compound was administered to nude mice with cervical cancer cell xenografts to investigate its effect on tumor growth and invasion.[3] The specific dosing regimen is detailed in Table 2.
Q3: My experimental model is different from the published study. How do I determine an appropriate starting dose?
When adapting to a new model, species, or research question, you cannot assume a previously used dose will be optimal or safe. The standard and recommended approach is to conduct a dose-range-finding or Maximum Tolerated Dose (MTD) study.[4][5] This involves starting with a low dose and gradually increasing it in different cohorts of animals to identify the highest dose that does not produce unacceptable toxicity.[6][7]
Q4: What is a Maximum Tolerated Dose (MTD) and why is it a critical first step?
The Maximum Tolerated Dose (MTD) is the highest dose of a compound that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specific period.[4][6] Establishing the MTD is a crucial initial step in preclinical in vivo testing for several reasons:
-
Safety: It ensures that the doses used in subsequent, longer-term efficacy studies will not be confounded by systemic toxicity.[4]
-
Efficacy: It defines the upper limit of the therapeutic window, maximizing the chance of observing a biological effect.[4]
-
Animal Welfare: It is more humane to establish a safe dose range before conducting larger, more complex experiments.[6] MTD studies focus on sub-lethal toxicity and are distinct from LD50 studies, which determine the dose that is lethal to 50% of the test population.[4]
Q5: What are the common signs of toxicity that I should monitor in my animals during a dose-finding study?
Careful clinical observation is paramount. Key toxicological endpoints to monitor include:
-
Body Weight: A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[6][8]
-
Clinical Observations: Changes in physical appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, aggression), and neurological signs (e.g., tremors, ataxia).[7]
-
Food and Water Intake: Significant reduction in consumption.
-
Macroscopic Observations: At the end of the study, any visible abnormalities in organs or tissues should be noted during necropsy.[9]
Troubleshooting Guide
Issue 1: Animals are showing signs of toxicity (e.g., significant weight loss, lethargy).
-
Immediate Action: If severe toxicity is observed, consider euthanizing the affected animals according to your institution's ethical guidelines.
-
Dose Adjustment: Reduce the dose for the next cohort of animals. A common starting point is a 30-50% dose reduction.
-
Frequency Adjustment: Consider decreasing the frequency of administration (e.g., from once daily to every other day) to allow for a longer recovery period between doses.
-
Route of Administration: The administration route can impact toxicity. If using a route with high bioavailability like intravenous (IV) or intraperitoneal (IP), consider whether a subcutaneous (SC) or oral (PO) route might be better tolerated, though this will require re-evaluating the dose.
Issue 2: No therapeutic effect is observed at the current dose.
-
Confirm Target Engagement: Before escalating the dose, ensure the compound is reaching its target at sufficient concentrations. If possible, perform pharmacokinetic (PK) analysis to measure drug levels in plasma or target tissues.
-
Dose Escalation: If the current dose is well-tolerated (i.e., significantly below the MTD), you can proceed with a dose escalation study. Increase the dose in subsequent animal cohorts systematically.[10]
-
Review Dosing Schedule: The compound may have a short half-life. Consider increasing the dosing frequency (e.g., from once to twice daily) to maintain effective concentrations.
-
Check Compound Stability: Ensure the compound is stable in the vehicle solution used for administration.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
|---|---|---|
| Target | Lysyl oxidase-like 2 (LOXL2) | [1][2] |
| IC50 | 126 nM (in vitro, purified enzyme) | [1][2] |
| Molecular Formula | C₆H₈Cl₂N₂ | [11][12] |
| Molecular Weight | 179.04 g/mol |[11][12] |
Table 2: Published In Vivo Dosing Protocol Example
| Parameter | Description | Reference |
|---|---|---|
| Animal Model | Nude mice with cervical cancer cell (SIHA or HELA) xenografts | [3] |
| Dose | 10 mg/kg | [3] |
| Route of Admin. | Intraperitoneal (IP) | [3] |
| Frequency | Once every 2 days | [3] |
| Duration | 3 weeks |[3] |
Table 3: Illustrative Example of a Maximum Tolerated Dose (MTD) Study Design in Mice This table is a generalized example and should be adapted for specific experimental needs.
| Group | N (Animals) | Compound Dose (mg/kg) | Route | Schedule | Monitoring Period |
|---|---|---|---|---|---|
| 1 | 3-5 | Vehicle Control | IP | Daily | 14 Days |
| 2 | 3-5 | 5 | IP | Daily | 14 Days |
| 3 | 3-5 | 10 | IP | Daily | 14 Days |
| 4 | 3-5 | 20 | IP | Daily | 14 Days |
| 5 | 3-5 | 40 | IP | Daily | 14 Days |
Experimental Protocols
Protocol: Generalized Maximum Tolerated Dose (MTD) Study in Rodents
This protocol provides a framework for determining the MTD. All procedures must be approved by the institution's animal care and use committee.
-
Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice), age, and sex. Acclimate animals for at least one week before the study begins.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, 20% SBE-β-CD in Saline[2]). Prepare fresh dilutions for each dosing day.
-
Group Allocation: Randomly assign animals to groups (e.g., 5 groups, n=3-5 per group). Include one vehicle control group.
-
Dose Selection: Select a range of doses. A good starting point can be derived from in vitro data or literature on similar compounds. Based on the published 10 mg/kg dose, a range could include 5, 10, 20, and 40 mg/kg.
-
Administration: Administer the compound and vehicle via the intended route (e.g., intraperitoneal injection) for a set duration, typically 5-14 days for an acute or short-duration study.[6][7]
-
Monitoring:
-
Daily: Record body weights, food/water intake, and detailed clinical observations for signs of toxicity.
-
End of Study: Collect blood for clinical pathology (e.g., liver function tests) if required.[6] Perform a gross necropsy to examine organs for any abnormalities.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in animal death, >20% body weight loss, or other pre-defined severe toxicity endpoints.[8] This dose can then be used as the upper limit for subsequent efficacy studies.[4]
Visualizations
Caption: Workflow for preclinical in vivo dose determination.
Caption: Decision tree for in-study dose adjustment.
Caption: Simplified pathway showing LOXL2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. researchgate.net [researchgate.net]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. scbt.com [scbt.com]
Technical Support Center: (2-Chloropyridin-4-yl)methanamine hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of (2-Chloropyridin-4-yl)methanamine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid form, it is recommended to store it at 4°C, sealed, and protected from moisture. Stock solutions in organic solvents like DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Some suppliers suggest that the compound is stable for at least two years at -20°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | 4°C | Long-term | Sealed container, away from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| Aqueous Solution | 2-8°C | Up to 24 hours | Prepare fresh before use. |
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure and data from related chloropyridine and amine compounds, several degradation pathways can be anticipated, particularly under forced degradation conditions such as exposure to acid, base, oxidants, and light.
-
Hydrolysis: The chloropyridine ring may be susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding hydroxypyridine derivative. The C-Cl bond is the most likely site for nucleophilic substitution by a hydroxide ion.
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products, including the corresponding imine, oxime, or further degradation products.[3][4] The pyridine ring itself is generally stable to oxidation under mild conditions.
-
Photodegradation: Chloropyridine compounds have been shown to be susceptible to photodegradation upon exposure to UV light.[5] Degradation can proceed through pathways involving hydroxylation and potential ring opening.
Proposed Degradation Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
impact of serum on (2-Chloropyridin-4-yl)methanamine hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of (2-Chloropyridin-4-yl)methanamine hydrochloride, a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[2][3] By inhibiting LOXL2, this compound prevents the oxidative deamination of lysine residues, which is a key step in ECM remodeling.[1]
Q2: How does the presence of serum affect the in vitro activity of this compound?
A2: The presence of serum significantly reduces the apparent potency of this compound. This is primarily due to the binding of the compound to serum proteins, particularly albumin, which reduces the concentration of the free, active inhibitor available to interact with the LOXL2 enzyme.[1][4][5] Experimental data shows a notable increase in the IC50 value in the presence of blood proteins.[1]
Q3: What is the observed quantitative impact of serum on the IC50 value?
A3: In a direct comparison, the IC50 of this compound against human LOXL2 increased by more than 10-fold in the presence of human whole blood proteins.[1] This shift highlights the importance of considering physiological conditions when evaluating the compound's efficacy.
Data Presentation
Table 1: Impact of Serum Proteins on the Inhibitory Activity of this compound against LOXL2
| Assay Condition | IC50 (nM) | Fold Shift | Reference |
| Serum-Free Concentrated Conditioned Media | 126 | - | [1] |
| Human Whole Blood | 1450 | ~11.5 | [1] |
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in our cell-based or enzyme assays.
-
Question: We are observing high variability in the IC50 values of this compound between experiments. What could be the cause?
-
Answer: Inconsistent results can arise from several factors. A primary suspect is the variability in the concentration of serum (e.g., Fetal Bovine Serum - FBS) used in your cell culture medium.
-
Serum Protein Concentration: Different lots of serum can have varying protein concentrations, which will alter the fraction of the inhibitor that is bound and inactive.[6] It is crucial to qualify new lots of serum or use a serum-free or low-serum medium for the duration of the compound treatment if the experimental design allows.
-
Compound Stability and Solubility: Ensure that your stock solution of this compound is properly stored and that fresh dilutions are made for each experiment. Poor solubility in the assay medium can also lead to inconsistent results.
-
Assay Conditions: Maintain consistent assay conditions such as incubation time, temperature, and cell density or enzyme concentration.[7][8]
-
Issue 2: The inhibitor shows lower than expected activity in our cell-based assays compared to the published biochemical IC50.
-
Question: The potency of this compound in our cellular assays is much lower than the reported 126 nM. Why is this?
-
Answer: This is a common and expected observation. The discrepancy arises from several factors present in a cellular environment that are absent in a purified enzyme assay:
-
Serum Protein Binding: As detailed in the FAQs, serum proteins in the cell culture medium will sequester the inhibitor, reducing its effective concentration.[1]
-
Cellular Uptake and Efflux: The compound must cross the cell membrane to reach its intracellular target (if applicable) or to interact with secreted LOXL2 in the pericellular space. Cellular uptake and efflux mechanisms can limit the intracellular concentration of the inhibitor.
-
Target Engagement in a Complex Milieu: The accessibility of the LOXL2 enzyme may be different in a cellular context compared to a purified system.
-
Issue 3: High background signal in our LOXL2 activity assay.
-
Question: We are using an Amplex Red-based assay to measure LOXL2 activity and are struggling with high background fluorescence. What are the potential causes and solutions?
-
Answer: High background in fluorescence-based enzyme assays can be due to several factors:
-
Reagent Quality: Ensure that the Amplex Red reagent and horseradish peroxidase (HRP) are of high quality and have been stored correctly to prevent degradation.
-
Contaminating Peroxidases: The serum or cell lysate used in the assay may contain endogenous peroxidases that can react with the substrate and generate a background signal. It is important to run appropriate controls, such as wells without the LOXL2 enzyme, to quantify and subtract this background.[9]
-
Light Exposure: Amplex Red is light-sensitive. Protect your reagents and assay plates from light as much as possible.
-
Experimental Protocols
1. Protocol for LOXL2 Inhibition Assay (Amplex Red Method)
This protocol is adapted from methodologies used to assess LOXL2 inhibition.[1][10][11]
-
Objective: To determine the IC50 value of this compound against purified or recombinant LOXL2.
-
Materials:
-
Recombinant human LOXL2
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
1,5-Diaminopentane (DAP) or other suitable LOXL2 substrate
-
Assay Buffer: 50 mM Sodium Borate, pH 8.2
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer.
-
Prepare the enzyme solution by diluting recombinant LOXL2 in the assay buffer to the desired concentration.
-
In the wells of the 96-well plate, add the different concentrations of the inhibitor. Include controls for 100% activity (buffer with DMSO) and 0% activity (no enzyme).
-
Add the LOXL2 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Prepare the substrate master mix containing Amplex Red, HRP, and DAP in the assay buffer.
-
Initiate the reaction by adding the substrate master mix to all wells.
-
Immediately place the plate in a microplate reader set to 37°C and measure the fluorescence kinetically for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
-
2. Protocol for Serum Protein Binding Assay (Equilibrium Dialysis)
This protocol provides a general framework for assessing the extent of compound binding to serum proteins.[12][13][14]
-
Objective: To quantify the fraction of this compound bound to proteins in human serum.
-
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 6-8 kDa)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Prepare the dialysis unit according to the manufacturer's instructions, including hydration of the dialysis membranes.
-
Prepare the dosing solution by spiking human serum with this compound to the desired final concentration.
-
Add the serum-compound mixture to the donor chamber of the dialysis unit.
-
Add an equal volume of PBS to the receiver (buffer) chamber.
-
Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours, or until equilibrium is reached.
-
After incubation, carefully collect samples from both the donor (serum) and receiver (buffer) chambers.
-
To ensure matrix consistency for analysis, mix an aliquot of the buffer sample with blank serum, and an aliquot of the serum sample with PBS in the same ratio.
-
Analyze the concentration of the compound in both sets of samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = [Concentration in buffer chamber] / [Concentration in serum chamber]
-
The percent bound is then calculated as: % Bound = (1 - fu) * 100
-
Visualizations
Caption: LOXL2 signaling pathway in cancer progression.
References
- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. LOXL2 in Cancer: A Two-Decade Perspective | MDPI [mdpi.com]
- 4. Human serum albumin reduces the potency of acetylcholinesterase inhibitor based drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Albumin/Mitotane Interaction Affects Drug Activity in Adrenocortical Carcinoma Cells: Smoke and Mirrors on Mitotane Effect with Possible Implications for Patients’ Management [mdpi.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 13. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
Validation & Comparative
A Comparative Guide to (2-Chloropyridin-4-yl)methanamine Hydrochloride and Other LOXL2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (2-Chloropyridin-4-yl)methanamine hydrochloride, a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), with other notable LOXL2 inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the role of LOXL2 in various pathological processes, including fibrosis and cancer.
Introduction to LOXL2 and its Inhibition
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Dysregulation of LOXL2 activity is implicated in the progression of fibrotic diseases and cancer.[2][3] Inhibition of LOXL2 has emerged as a promising therapeutic strategy for these conditions.[2][3] This guide focuses on the comparative efficacy and selectivity of this compound against other LOXL2 inhibitors.
Quantitative Comparison of LOXL2 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected LOXL2 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of LOXL2 by 50%.
| Inhibitor | Target(s) | hLOXL2 IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | LOXL2 | 126 | Selective over LOX (31-fold), MAO-A, MAO-B, and SSAO (inactive at 30 µM).[1][4] | [1][4][5][6] |
| PXS-S1A | LOX/LOXL2 | ~158 (pIC50 = 6.8) | Dual inhibitor, similar activity against LOX.[7][8] | [7][8][9] |
| PXS-S2A | LOXL2 | ~5 (pIC50 = 8.3) | Highly selective for LOXL2 over LOX.[7][8] | [7][8][9] |
| PXS-5153A | LOXL2/LOXL3 | <40 | Dual inhibitor, >40-fold selective for LOXL2 over LOX and LOXL1.[10] | [10] |
| BAPN (β-aminopropionitrile) | Pan-LOX | ~398 (pIC50 = 6.4) | Non-selective LOX inhibitor.[8][9] | [8][9] |
Note: IC50 values can vary depending on the specific assay conditions. The pIC50 values were converted to IC50 for easier comparison where applicable.
Experimental Protocols
LOXL2 Activity Assay (Amplex® Red Assay)
This protocol describes a common method for measuring LOXL2 enzymatic activity and evaluating inhibitor potency. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LOXL2-catalyzed oxidation of an amine substrate.[11][12]
Principle:
LOXL2 catalyzes the oxidative deamination of a substrate (e.g., 1,5-diaminopentane), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with the Amplex® Red reagent to produce the fluorescent product resorufin. The fluorescence intensity is directly proportional to the LOXL2 activity.[11]
Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
1,5-diaminopentane (DAP) or other suitable amine substrate
-
Assay Buffer (e.g., 50 mM Sodium Borate, pH 8.2)
-
Inhibitor compound (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of Amplex® Red reagent and HRP in assay buffer.
-
Prepare a stock solution of the amine substrate in assay buffer.
-
Prepare serial dilutions of the inhibitor compound in assay buffer.
-
-
Assay Setup:
-
Add 25 µL of the inhibitor dilutions or vehicle control to the wells of the microplate.
-
Add 25 µL of rhLOXL2 solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 50 µL of the Amplex® Red/HRP/substrate working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (Excitation: ~544 nm, Emission: ~590 nm) at 37°C for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways Involving LOXL2
LOXL2 is implicated in several key signaling pathways that drive fibrotic and oncogenic processes. Understanding these pathways is crucial for elucidating the mechanism of action of LOXL2 inhibitors.
LOXL2 and the TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a central regulator of fibrosis.[13][14] LOXL2 can be upregulated by TGF-β and can also promote TGF-β signaling, creating a positive feedback loop that enhances fibrogenesis.[13][14]
Caption: TGF-β signaling pathway leading to fibrosis.
LOXL2 and the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and migration.[15][16][17][18] LOXL2 has been shown to activate this pathway, thereby promoting fibroblast activation and survival, which are key events in the development of fibrosis.[15][16][17][18]
Caption: LOXL2-mediated activation of the PI3K/Akt pathway.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing LOXL2 inhibitors.
Caption: A typical workflow for LOXL2 inhibitor discovery.
Conclusion
This compound is a potent and selective small molecule inhibitor of LOXL2.[1][4] Its selectivity for LOXL2 over other LOX family members and other amine oxidases makes it a valuable tool for investigating the specific roles of LOXL2 in health and disease.[1][4] Compared to pan-LOX inhibitors like BAPN, it allows for a more targeted approach to studying LOXL2 function. Other selective inhibitors, such as PXS-S2A, offer even greater potency and selectivity, providing researchers with a range of options to suit their specific experimental needs. The choice of inhibitor should be guided by the specific research question, considering factors such as potency, selectivity, and the experimental system being used. This guide provides a starting point for researchers to make informed decisions when selecting a LOXL2 inhibitor for their studies.
References
- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]
- 7. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/Akt in IPF: untangling fibrosis and charting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt in IPF: untangling fibrosis and charting therapies [frontiersin.org]
- 17. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of PI3K/Akt signaling pathway in cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: (2-Chloropyridin-4-yl)methanamine hydrochloride versus PXS-S2A in LOXL2 Inhibition
In the landscape of targeted therapies, the inhibition of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression of various cancers and fibrotic diseases, has emerged as a promising strategy. This guide provides a comparative analysis of two small molecule inhibitors of LOXL2: (2-Chloropyridin-4-yl)methanamine hydrochloride and PXS-S2A. The following sections detail their efficacy based on available preclinical data, outline the experimental methodologies used for their evaluation, and visualize the pertinent biological pathways and experimental workflows.
Quantitative Efficacy Data
The in vitro and in vivo efficacy of this compound and PXS-S2A has been evaluated in various assays. A summary of the key quantitative data is presented below.
| Parameter | This compound | PXS-S2A | Reference(s) |
| Target | LOXL2 | LOXL2 | [1][2][3] |
| IC50 (recombinant LOXL2) | 126 nM | - | [1][2][4][5][6] |
| pIC50 (recombinant LOXL2) | - | 8.3 ± 0.1 | [3] |
| IC50 (human whole blood) | 1.45 µM | - | [1][7] |
| Selectivity | Selective for LOXL2 over LOX and other amine oxidases (MAO-A, MAO-B, SSAO) | Highly selective for LOXL2 over LOX | [1][3] |
| IC50 (Cancer Cell Lines) | SIHA: 465.25 µM, HELA: 246.91 µM | Not explicitly reported in the provided results | [8][9] |
| In Vivo Efficacy | Significantly decreased tumor growth in a cervical cancer animal model. | An orally bioavailable prodrug (PXS-S2B) led to an ~55% decrease in primary tumor volume in a breast cancer model. | [3][8][9] |
Mechanism of Action and Signaling Pathways
Both this compound and PXS-S2A exert their therapeutic effects by inhibiting the enzymatic activity of LOXL2. LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[10] In cancer, elevated LOXL2 expression is associated with poor prognosis and promotes tumor progression through various mechanisms, most notably by inducing the epithelial-mesenchymal transition (EMT).[8][9][11] EMT is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a migratory and invasive mesenchymal phenotype.
The inhibition of LOXL2 by these small molecules has been shown to reverse the EMT process, thereby reducing cancer cell invasion and migration.[8][9] Specifically, studies on this compound have demonstrated its ability to restrain the malignant transformation of cervical cancer cells by repressing LOXL2-induced EMT.[8][9][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]
- 3. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molnova.com:443 [molnova.com:443]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. This compound | LOX | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 7. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomeric States and Hydrodynamic Properties of Lysyl Oxidase-Like 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LOX Inhibitors: Pan-Inhibition with BAPN versus Selective Targeting of LOXL2
For Researchers, Scientists, and Drug Development Professionals
The lysyl oxidase (LOX) family of enzymes, integral to extracellular matrix (ECM) remodeling, has emerged as a critical therapeutic target in a range of diseases, including fibrosis and cancer. The aberrant activity of these enzymes contributes to pathological collagen cross-linking, tissue stiffening, and tumor progression. Consequently, the development of LOX inhibitors is an area of intense research. This guide provides an objective comparison of two key inhibitors: the classical pan-LOX inhibitor, β-aminopropionitrile (BAPN), and the selective LOXL2 inhibitor, (2-Chloropyridin-4-yl)methanamine hydrochloride. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
At a Glance: Key Differences
| Feature | β-Aminopropionitrile (BAPN) | This compound |
| Target(s) | Pan-LOX inhibitor (LOX, LOXL1, LOXL2, LOXL3, LOXL4) | Selective LOXL2 inhibitor |
| Mechanism of Action | Irreversible, covalent binding to the active site | Reversible (mostly) |
| Selectivity | Non-selective, also inhibits other amine oxidases | High selectivity for LOXL2 over LOX and other amine oxidases |
| Primary Research Use | Studying the overall effects of LOX family inhibition | Investigating the specific roles of LOXL2 |
Quantitative Inhibitory Profile
The following tables summarize the inhibitory potency of BAPN and this compound against various LOX family members. The data is presented as both IC50 (the half-maximal inhibitory concentration) and pIC50 (-log(IC50)) values, which are common metrics for inhibitor potency.
Table 1: Inhibitory Activity of β-Aminopropionitrile (BAPN)
| Target Enzyme | IC50 | pIC50 | Reference |
| Human LOX | ~5.91 µM (in the presence of BSA) | Similar to LOXL2 | [1] |
| Human LOXL1 | Inhibits amine oxidase activity | Data not available | [2] |
| Human LOXL2 | 66 nM - 243 nM | 6.4 ± 0.1 | [3][4][5] |
| Human LOXL3 | Inhibitory activity confirmed | Data not available | [6] |
| Human LOXL4 | Data not available | Data not available |
Note: While BAPN is widely recognized as a pan-LOX inhibitor, specific IC50 values for all isoforms are not consistently reported in the literature.
Table 2: Inhibitory Activity of this compound
| Target Enzyme | IC50 | pIC50 | Reference |
| Human LOX | 5.91 µM (in the presence of BSA) | Not reported | [1] |
| Human LOXL1 | Data not available | Data not available | |
| Human LOXL2 | 126 nM | Not reported | [1] |
| Human LOXL3 | 214 nM | Not reported | [4] |
| Human LOXL4 | Data not available | Data not available | |
| Other Amine Oxidases (MAO-A, MAO-B, SSAO) | Inactive at 30 µM | Not applicable | [1][4] |
Mechanism of Action
β-Aminopropionitrile (BAPN) is an irreversible inhibitor of the LOX family.[3] It acts as a mechanism-based inhibitor, meaning the enzyme itself converts BAPN into a reactive species that then covalently binds to the enzyme's active site, leading to permanent inactivation.[3]
This compound , in contrast, is a largely reversible inhibitor of LOXL2.[4] This allows for more dynamic studies of LOXL2 function, as its activity can potentially be restored upon removal of the inhibitor.
Experimental Protocols
The inhibitory activity of these compounds is typically determined using a fluorescence-based in vitro enzyme assay. The Amplex® Red assay is a common and sensitive method used for this purpose.
Principle of the Amplex® Red Lysyl Oxidase Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed oxidation of a substrate (e.g., a primary amine like 1,5-diaminopentane). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to the LOX enzyme activity. Inhibitors of LOX will reduce the rate of H₂O₂ production, resulting in a decrease in fluorescence.
Generalized Experimental Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (BAPN or this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
Prepare a reaction buffer (e.g., sodium borate buffer, pH 8.2).
-
Prepare a working solution of Amplex® Red reagent and horseradish peroxidase (HRP) in the reaction buffer.
-
Prepare a solution of the LOX enzyme (e.g., recombinant human LOXL2) in the reaction buffer.
-
Prepare a solution of the amine substrate (e.g., 1,5-diaminopentane) in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a small volume of the diluted inhibitor solution or solvent control.
-
Add the LOX enzyme solution to each well and incubate for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and Amplex® Red/HRP working solution to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
-
Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the solvent control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified signaling pathway of the LOX family and points of inhibition.
Caption: Experimental workflow for determining inhibitor IC50 using a fluorescence-based assay.
Conclusion
The choice between BAPN and this compound hinges on the specific research question. BAPN, as a pan-LOX inhibitor, is a valuable tool for elucidating the global biological consequences of inhibiting the entire LOX family. Its irreversible nature makes it suitable for studies where sustained inhibition is desired. However, its lack of specificity can be a limitation when trying to dissect the roles of individual LOX isoforms.
Conversely, this compound offers high selectivity for LOXL2, making it an excellent pharmacological tool to investigate the specific functions of this particular enzyme in disease models. Its reversible mode of action also provides flexibility in experimental design.
For researchers aiming to understand the broad impact of ECM cross-linking on cellular behavior, BAPN remains a relevant tool. For those focused on the nuanced roles of LOXL2 in pathology and as a specific drug target, this compound is the more appropriate choice. This guide, with its comparative data and experimental context, should empower researchers to make an informed decision for their future studies into the fascinating and therapeutically relevant LOX family of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Variations in LOXL1 associated with exfoliation glaucoma do not affect amine oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of (2-Chloropyridin-4-yl)methanamine hydrochloride for LOXL2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (2-Chloropyridin-4-yl)methanamine hydrochloride, a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), with other known LOX family inhibitors. The information presented herein is supported by experimental data from published studies to aid in the selection of appropriate chemical tools for research and development.
Introduction to LOXL2 and its Inhibition
Lysyl Oxidase-Like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Dysregulation of LOXL2 activity is implicated in the progression of various fibrotic diseases and cancers, making it a compelling therapeutic target.[2][3] The development of selective inhibitors is critical to dissect the specific roles of LOXL2 and to minimize off-target effects. This compound has emerged as a potent and selective small molecule inhibitor of LOXL2.[1]
Quantitative Performance Comparison of LOXL2 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other notable LOX family inhibitors.
| Compound Name | Target(s) | IC50 (LOXL2) | Selectivity Profile | Reference(s) |
| This compound | LOXL2 | 126 nM | 31-fold selective for LOXL2 over LOX.[4] Inactive against MAO-A, MAO-B, SSAO, and CYPs (3A4, 2C9, 2D6) at concentrations up to 30 µM.[1][4] Equipotent against LOXL3 (IC50 = 214 nM).[1] | [1][4] |
| β-Aminopropionitrile (BAPN) | Pan-LOX | 66 nM | Non-selective pan-LOX inhibitor.[1][5] | [1][5] |
| PXS-S1A | LOX/LOXL2 | pIC50 = 6.8 | Dual inhibitor with similar potency against LOX.[4] | [4] |
| PXS-S2A | LOXL2 | pIC50 = 8.3 | Highly selective for LOXL2 over LOX.[4] | [4] |
| PAT-1251 | LOXL2 | - | Potent and highly selective oral inhibitor, >400-fold selective for LOXL2 over LOX.[6] | [6] |
| PXS-5505 | Pan-LOX | 0.57 µM | Pan-LOX inhibitor targeting LOX, LOXL1, LOXL2, LOXL3, and LOXL4 with minimal activity against other amine oxidases.[7] | [7] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. pIC50: The negative logarithm of the IC50 value. A higher value indicates greater potency.
Experimental Protocols
The determination of inhibitor potency is crucial for comparative analysis. A widely used method is the Amplex Red-based assay, which measures the hydrogen peroxide (H₂O₂) produced as a by-product of the LOXL2-catalyzed amine oxidation reaction.
LOXL2 Inhibition Assay using Amplex Red
Principle:
Recombinant human LOXL2 (hLOXL2) enzyme is incubated with a substrate, such as 1,5-diaminopentane (DAP). The enzymatic reaction produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the fluorescent compound resorufin, which can be quantified spectrophotometrically. The inhibitory potential of a compound is determined by measuring the reduction in resorufin formation.
Materials:
-
Recombinant human LOXL2 (hLOXL2)
-
This compound and other test inhibitors
-
1,5-diaminopentane (DAP) substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in the assay buffer.
-
Enzyme Preparation: Dilute the hLOXL2 enzyme to the desired concentration in the assay buffer.
-
Pre-incubation: Add the diluted inhibitors and the hLOXL2 enzyme to the wells of the 96-well plate. Incubate for a defined period (e.g., 2 hours) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Prepare a reaction mixture containing the DAP substrate, Amplex Red reagent, and HRP in the assay buffer. Add this mixture to the wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at regular intervals for a specified duration (e.g., 60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Key Processes
To further understand the context of LOXL2 inhibition, the following diagrams illustrate the role of LOXL2 in disease and a typical workflow for evaluating inhibitors.
Caption: LOXL2-mediated collagen and elastin cross-linking pathway.
Caption: Workflow for the identification and validation of LOXL2 inhibitors.
Conclusion
This compound is a potent and selective inhibitor of LOXL2. Its high selectivity over the closely related LOX enzyme and other amine oxidases makes it a valuable tool for investigating the specific biological functions of LOXL2 in health and disease.[1][4] For researchers studying fibrosis, cancer metastasis, and other LOXL2-mediated pathologies, this compound offers a more targeted approach compared to pan-LOX inhibitors like BAPN. The detailed experimental protocols and comparative data provided in this guide are intended to support the rational selection and application of LOXL2 inhibitors in preclinical research.
References
- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Paper: Evaluation of a Pan-Lysyl Oxidase Inhibitor, Pxs-5505, in Myelofibrosis: A Phase I, Randomized, Placebo Controlled Double Blind Study in Healthy Adults [ash.confex.com]
- 4. mdpi.com [mdpi.com]
- 5. LOXL2 Inhibitors and Breast Cancer Progression | Encyclopedia MDPI [encyclopedia.pub]
- 6. Bioreductively Activated Lysyl Oxidase Inhibitors against Hypoxic Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
A Head-to-Head Comparison of Small Molecule LOXL2 Inhibitors for Researchers
An objective guide for researchers, scientists, and drug development professionals on the performance of preclinical small molecule inhibitors targeting Lysyl Oxidase-Like 2 (LOXL2), a pivotal enzyme in cancer progression and fibrosis.
This guide provides a comprehensive comparison of key small molecule LOXL2 inhibitors, summarizing their in vitro potency, selectivity, and in vivo efficacy from published preclinical studies. Detailed experimental methodologies for key assays are provided to support the interpretation of the presented data. Additionally, relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanism of action and evaluation of these compounds.
Performance of Small Molecule LOXL2 Inhibitors
The following tables summarize the performance of several notable small molecule LOXL2 inhibitors based on available preclinical data.
In Vitro Potency and Selectivity
This table provides a head-to-head comparison of the in vitro potency and selectivity of various small molecule inhibitors against LOXL2 and other members of the lysyl oxidase (LOX) family. A higher pIC50 value indicates greater potency.
| Compound | Target(s) | pIC50 (LOXL2) | IC50 (LOXL2) | Selectivity Profile | Source(s) |
| PXS-S1A | LOX/LOXL2 | 6.8 ± 0.2 | - | Dual inhibitor with similar potency against LOX (pIC50: 5.3 ± 0.3).[1] | [1][2] |
| PXS-S2A | LOXL2 | 8.3 | - | Highly selective for LOXL2 over LOX (pIC50 for LOX: < 5).[1] | [1][2] |
| PAT-1251 | LOXL2 | - | - | Potent and highly selective, reported to be 400-fold selective for LOXL2 over LOX.[3] | [3] |
| CCT365623 | LOX/LOXL2 | - | - | Potent inhibitor of both LOX and LOXL2.[2] | [2] |
| PXS-5505 | Pan-LOX | - | 0.57 µM (rhLOXL2) | Pan-LOX inhibitor with activity against LOX, LOXL1, LOXL2, LOXL3, and LOXL4.[4] | [4][5][6] |
| Compound 20 | LOXL2/LOXL3 | - | 126 nM | 31-fold selective for LOXL2 over LOX; also inhibits LOXL3 with similar potency (IC50: 214 nM).[7] | [7] |
| BAPN | Pan-LOX | 6.4 ± 0.1 | 66 nM | Non-selective pan-LOX inhibitor, often used as a reference compound.[2][7] | [2][7] |
In Vivo Efficacy in Preclinical Models
This table summarizes the in vivo efficacy of the small molecule LOXL2 inhibitors in various preclinical models of cancer and fibrosis.
| Compound | Model | Key Findings | Source(s) |
| PXS-S1A | Orthotopic MDA-MB-231 human breast cancer in mice | ~75% decrease in primary tumor volume. Delayed tumor growth.[1][8] | [1][8] |
| PXS-S2A (as PXS-S2B) | Orthotopic MDA-MB-231 human breast cancer in mice | ~55% decrease in primary tumor volume. Delayed tumor growth.[1][8] | [1][8] |
| PAT-1251 | Mouse bleomycin model of lung fibrosis | Dose-dependent reductions in lung weight and Ashcroft score. Superior efficacy in reducing lung fibrosis compared to an anti-LOXL2 antibody.[3] | [3] |
| CCT365623 | Transgenic LOX-dependent breast tumor mice | Significant reduction in tumor growth and metastases.[2] | [2] |
| PXS-5505 | Mouse models of pancreatic ductal adenocarcinoma | Combined with chemotherapy, increased survival by 35% and reduced metastasis by 45%.[9] | [9] |
| Compound 20 | - | Data not available in the provided search results. | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison tables are provided below.
In Vitro LOXL2 Enzymatic Activity Assay (Amplex Red Assay)
This assay is commonly used to determine the potency of inhibitors against LOXL2. It measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOXL2-catalyzed oxidative deamination of a substrate.
Principle: Recombinant human LOXL2 enzyme is incubated with a suitable substrate (e.g., 1,5-diaminopentane). The enzymatic reaction generates H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the fluorescent compound resorufin. The fluorescence intensity, measured at an excitation of ~544 nm and an emission of ~590 nm, is directly proportional to the LOXL2 activity.[10][11]
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium borate, pH 8.0.[10]
-
Inhibitor Solutions: Prepare a serial dilution of the test compound in DMSO and then dilute in Assay Buffer.
-
Enzyme Solution: Dilute recombinant human LOXL2 in Assay Buffer.
-
Substrate/Detection Mix: Prepare a working solution containing the substrate (e.g., 30 mM 1,5-diaminopentane), 100 µM Amplex Red, and 2 units/mL HRP in Assay Buffer.[11]
-
-
Assay Procedure:
-
Add the inhibitor solution or vehicle control to the wells of a 96-well plate.
-
Add the LOXL2 enzyme solution to the wells and pre-incubate for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.[10]
-
Initiate the reaction by adding the Substrate/Detection Mix.
-
Measure the fluorescence kinetically for 30-60 minutes at 37°C.[10][11]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or pIC50 value.
-
2D Scratch Wound Closure (Migration) Assay
This assay is used to assess the effect of inhibitors on cancer cell migration.
Principle: A confluent monolayer of cancer cells is mechanically "scratched" to create a cell-free gap. The ability of the cells to migrate and close this "wound" over time is monitored by microscopy. The rate of wound closure is a measure of cell migration.[12][13]
Protocol Outline:
-
Cell Seeding:
-
Creating the Scratch:
-
Inhibitor Treatment and Imaging:
-
Add fresh media containing the desired concentration of the LOXL2 inhibitor or vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope.[13]
-
-
Data Analysis:
In Vivo Orthotopic Breast Cancer Model
This model is used to evaluate the in vivo efficacy of LOXL2 inhibitors on primary tumor growth and metastasis.
Principle: Human breast cancer cells (e.g., MDA-MB-231) are implanted into the mammary fat pad of immunocompromised mice.[8] This allows for the formation of a primary tumor in a physiologically relevant environment. The effect of the inhibitor on tumor growth and spread to distant organs can then be assessed.
Protocol Outline:
-
Cell Implantation:
-
Inject a suspension of MDA-MB-231 cells into the fourth mammary fat pad of female immunodeficient mice.[16]
-
-
Inhibitor Administration:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the LOXL2 inhibitor (e.g., PXS-S1A or PXS-S2B) or vehicle control daily via a suitable route (e.g., oral gavage or intraperitoneal injection).[8]
-
-
Tumor Growth Measurement:
-
Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
-
Endpoint Analysis:
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors function, the following diagrams illustrate the LOXL2 signaling pathway and a typical experimental workflow.
References
- 1. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. umbrellalabs.is [umbrellalabs.is]
- 5. benchchem.com [benchchem.com]
- 6. Final Set of Interim Data from PXS-5505 in Myelofibrosis - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 7. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaxis announces the publication of positive preclinical data for PXS-5505 - Biotech [biotechdispatch.com.au]
- 10. benchchem.com [benchchem.com]
- 11. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. Wound healing assay - Wikipedia [en.wikipedia.org]
- 14. Scratch Wound Healing Assay [bio-protocol.org]
- 15. oncotarget.com [oncotarget.com]
- 16. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of (2-Chloropyridin-4-yl)methanamine hydrochloride and Anti-LOXL2 Antibody in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the small molecule inhibitor (2-Chloropyridin-4-yl)methanamine hydrochloride and anti-LOXL2 antibodies, two therapeutic candidates targeting the pivotal extracellular matrix-modifying enzyme, Lysyl Oxidase-Like 2 (LOXL2). This document synthesizes available preclinical data to aid in the evaluation of these distinct therapeutic modalities for fibrotic diseases and cancer.
Executive Summary
Lysyl Oxidase-Like 2 (LOXL2) plays a critical role in the pathological cross-linking of collagen, a key driver of tissue stiffening in fibrosis and a contributor to the tumor microenvironment. Both small molecule inhibitors and therapeutic antibodies have been developed to target LOXL2, but they exhibit fundamental differences in their mechanisms of action and preclinical efficacy.
This compound is a selective, small molecule inhibitor that directly targets the catalytic activity of LOXL2. Preclinical data demonstrates its ability to inhibit LOXL2 enzymatic function and shows promise in reducing tumor growth in various cancer models.
Anti-LOXL2 antibodies , such as the murine antibody AB0023 (the precursor to the humanized antibody Simtuzumab), have been evaluated in a range of preclinical fibrosis and cancer models. While some studies have reported anti-fibrotic and anti-angiogenic effects, the clinical development of Simtuzumab was halted due to a lack of efficacy. Emerging evidence suggests that this particular antibody may not effectively inhibit the catalytic activity of LOXL2, but rather exert its effects through other mechanisms, such as modulating angiogenesis.
This guide will delve into the available quantitative data, experimental methodologies, and key mechanistic pathways to provide a comprehensive comparison of these two approaches for targeting LOXL2.
Data Presentation
In Vitro Potency and Selectivity
| Compound/Antibody | Type | Target(s) | IC50 (LOXL2) | Selectivity Profile |
| This compound | Small Molecule | LOXL2 | 126 nM[1][2][3][4][5] | 31-fold selective for LOXL2 over LOX.[4][5] |
| Anti-LOXL2 Antibody (AB0023) | Monoclonal Antibody | LOXL2 | Partial, non-competitive inhibitor[6] | Specific for LOXL2 |
Preclinical Efficacy in Fibrosis Models
| Compound/Antibody | Animal Model | Key Findings | Reference |
| Anti-LOXL2 Antibody (AB0023) | Thioacetamide-induced liver fibrosis (mice) | Delayed treatment reduced cross-linked collagen by 30% and collagen deposition by 25%[7] | [7] |
| Anti-LOXL2 Antibody (AB0023) | Rabbit trabeculectomy model | Reduced fibrosis by 16%, angiogenesis by 47%, and inflammation by 34%[8] | [8] |
| Anti-LOXL2 Antibody (AB0023) | Mouse choroidal neovascularization model | Reduced fibrosis by 26%, angiogenesis by 43%, and inflammation by 34%[8] | [8] |
No direct in vivo efficacy data for this compound in fibrosis models was readily available in the searched literature.
Preclinical Efficacy in Cancer Models
| Compound/Antibody | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Cervical cancer xenograft (nude mice) | 10 mg/kg, i.p., every 2 days for 3 weeks[9] | Significantly decreased tumor growth.[9] | [9] |
| This compound | Liver cancer xenograft (mice) | 10 mg/kg, i.p., twice per week (in combination with 5-FU and sorafenib) | Synergistic efficacy in reducing tumor volume. | [10] |
| PXS-S1A (dual LOX/LOXL2 inhibitor) | Breast cancer xenograft (MDA-MB-231) | Not specified | ~75% decrease in primary tumor volume.[11][12] | [11][12] |
| PXS-S2B (selective LOXL2 inhibitor) | Breast cancer xenograft (MDA-MB-231) | Not specified | ~55% decrease in primary tumor volume.[11][12] | [11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
LOXL2 Enzymatic Activity Assay (Amplex® Red Assay)
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human LOXL2 enzyme
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Substrate (e.g., 1,5-diaminopentane)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
This compound or anti-LOXL2 antibody
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~540/590 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound) or antibody in assay buffer.
-
In a 96-well plate, add the inhibitor/antibody dilutions.
-
Add the LOXL2 enzyme solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a working solution of Amplex® Red, HRP, and the substrate in the assay buffer.
-
Initiate the reaction by adding the Amplex® Red/HRP/substrate working solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and calculate the IC50 value.[13][14][15][16][17]
Thioacetamide (TAA)-Induced Liver Fibrosis Model in Mice
This model is commonly used to induce chronic liver injury and fibrosis.
Materials:
-
Thioacetamide (TAA)
-
Sterile saline or water for injection
-
Mice (e.g., C57BL/6)
-
This compound or anti-LOXL2 antibody
-
Vehicle control
Procedure:
-
Prepare a solution of TAA in sterile saline (e.g., 200 mg/kg).
-
Administer TAA to mice via intraperitoneal (i.p.) injection twice or three times a week for a specified duration (e.g., 6-12 weeks) to induce fibrosis.[18][19][20][21][22][23]
-
Initiate treatment with the LOXL2 inhibitor or antibody at a pre-determined time point (e.g., after the establishment of fibrosis). Dosing can be administered via i.p. injection or oral gavage.
-
Continue TAA administration and treatment for the duration of the study.
-
At the end of the study, euthanize the mice and collect liver tissue for analysis.
-
Assess the extent of fibrosis using methods such as Sirius Red staining for collagen quantification and immunohistochemistry for markers of fibrosis (e.g., α-SMA).[18][19][20][21][22][23]
Subcutaneous Tumor Xenograft Model
This model is used to evaluate the in vivo efficacy of anti-cancer compounds.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, HeLa for cervical cancer)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel (optional, to improve tumor take rate)
-
This compound or anti-LOXL2 antibody
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10⁶ to 5 x 10⁶ cells per injection).
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[2][6][8][24][25][26][27]
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the LOXL2 inhibitor or antibody according to the desired dosing schedule.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (width² x length)/2).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).[2][6][8][24][25][26][27]
Sirius Red Staining for Collagen Quantification
This histological staining method is used to visualize and quantify collagen in tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Picro-Sirius Red solution (Sirius Red F3B in saturated picric acid)
-
Acidified water (e.g., 0.5% acetic acid in water)
-
Ethanol (100%)
-
Xylene
-
Mounting medium
-
Light microscope with polarizing filters
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections in the Picro-Sirius Red solution for 1 hour.[28][29][30]
-
Wash the sections in two changes of acidified water.
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount the sections with a resinous mounting medium.
-
Visualize the stained sections under a light microscope. Collagen fibers will appear red.
-
For quantification, view the sections under a polarized light microscope. Collagen fibers will exhibit birefringence (appear bright yellow, orange, or green against a dark background).
-
Capture images and use image analysis software to quantify the area of collagen deposition.[28][29][30]
Conclusion
The choice between a small molecule inhibitor like this compound and an anti-LOXL2 antibody represents a critical decision in the drug development pipeline. The available preclinical data suggests that these two modalities may have distinct mechanisms of action and, consequently, different therapeutic potentials.
This compound demonstrates clear inhibition of LOXL2's enzymatic activity and shows anti-tumor efficacy in preclinical cancer models. Its small size may offer advantages in terms of tissue penetration and oral bioavailability.
Conversely, while the anti-LOXL2 antibody AB0023 has shown some efficacy in preclinical models of fibrosis and cancer, its humanized counterpart, Simtuzumab, failed in clinical trials. This, coupled with recent findings suggesting a lack of direct enzymatic inhibition, raises important questions about its primary mechanism of action and its suitability as an anti-fibrotic agent targeting collagen cross-linking. Its effects may be more related to its anti-angiogenic properties.
For researchers and drug developers, the selection of a therapeutic strategy should be guided by the specific pathological context. If the primary goal is to directly inhibit the catalytic activity of LOXL2 to prevent collagen cross-linking, a potent and selective small molecule inhibitor may be the more promising approach. If the therapeutic hypothesis centers on other functions of LOXL2, such as its role in angiogenesis, an antibody with a different mechanism of action might be considered. Further head-to-head comparative studies in relevant disease models are warranted to definitively elucidate the relative merits of these two distinct therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lysyl oxidase‐like 2 overcomes adhesion‐dependent drug resistance in the collagen‐enriched liver cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 17. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. The Role and Effects of Inhibiting LOXL2 in Liver Fibrosis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Dendropanoxide Alleviates Thioacetamide-induced Hepatic Fibrosis via Inhibition of ROS Production and Inflammation in BALB/C Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. med.emory.edu [med.emory.edu]
- 25. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacokinetics and biodistribution of a human monoclonal antibody to oxidized LDL in cynomolgus monkey using PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. stainsfile.com [stainsfile.com]
- 29. ethosbiosciences.com [ethosbiosciences.com]
- 30. youtube.com [youtube.com]
Unveiling the Selectivity of (2-Chloropyridin-4-yl)methanamine hydrochloride: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of (2-Chloropyridin-4-yl)methanamine hydrochloride reveals its high selectivity as an inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme in extracellular matrix remodeling. This guide provides an objective comparison of its inhibitory activity against other amine oxidases, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of novel therapeutics targeting fibrotic diseases and cancer.
This compound has emerged as a potent small molecule inhibitor of LOXL2.[1][2] Understanding its cross-reactivity profile is crucial for assessing its potential as a specific molecular probe and a therapeutic agent. This guide summarizes the available data on its inhibitory potency against a panel of amine oxidases and details the experimental methodologies used for these assessments.
Comparative Inhibitory Activity
The inhibitory potency of this compound has been evaluated against several members of the amine oxidase family. The data, primarily sourced from a key study by Hutchinson et al. (2017), demonstrates a significant selectivity for LOXL2 over other related enzymes.[1][2]
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. LOXL2 | Reference |
| Human LOXL2 | 126 | - | [1][2] |
| Human LOXL2 + BSA | 190 | - | [3][4] |
| Human LOX + BSA | 5910 | 31-fold | [3][4] |
| Human MAO-A | > 30,000 (Inactive) | > 238-fold | [2][3] |
| Human MAO-B | > 30,000 (Inactive) | > 238-fold | [2][3] |
| Human SSAO | > 30,000 (Inactive) | > 238-fold | [2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. BSA (Bovine Serum Albumin) is often included in in vitro assays to mimic physiological conditions by accounting for non-specific protein binding.
The data clearly indicates that this compound is a highly selective inhibitor of LOXL2.[1][2] It displays a 31-fold greater potency for LOXL2 over the closely related Lysyl Oxidase (LOX) in the presence of BSA.[3][4] Furthermore, the compound shows no significant inhibitory activity against Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), or Semicarbazide-Sensitive Amine Oxidase (SSAO) at concentrations up to 30 µM.[2][3]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated.
Caption: LOXL2-mediated collagen cross-linking and its inhibition.
Caption: General workflow for an amine oxidase inhibition assay.
Experimental Protocols
The determination of the inhibitory activity of this compound against various amine oxidases is typically performed using an in vitro enzyme activity assay. The following is a generalized protocol based on the Amplex® Red assay methodology, which was utilized in the key reference study.[2]
Objective: To determine the IC50 value of this compound against a specific amine oxidase.
Materials:
-
Recombinant human amine oxidase (LOXL2, LOX, MAO-A, MAO-B, or SSAO)
-
This compound
-
Amine oxidase substrate (e.g., 1,5-diaminopentane for LOXL2, benzylamine for MAO-B and SSAO, p-tyramine for MAO-A)[5][6][7]
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations.
-
Prepare working solutions of the amine oxidase enzyme, substrate, Amplex® Red reagent, and HRP in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the amine oxidase enzyme solution.
-
Add the different dilutions of this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately add the Amplex® Red/HRP working solution.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader (typically with excitation at 530-560 nm and emission at ~590 nm).
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This guide provides a focused overview of the cross-reactivity of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further applications of this selective LOXL2 inhibitor.
References
- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LOX | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Selective LOXL2 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of selective Lysyl Oxidase-Like 2 (LOXL2) inhibitors, crucial enzymes implicated in cancer progression and metastasis. By summarizing key preclinical data, detailing experimental methodologies, and illustrating biological pathways, this document serves as a vital resource for advancing cancer research and informing therapeutic development strategies.
Introduction: The Role of LOXL2 in Cancer
Lysyl Oxidase-Like 2 (LOXL2) is a copper-dependent amine oxidase that plays a pivotal role in the remodeling of the extracellular matrix (ECM) by catalyzing the cross-linking of collagen and elastin.[1][2] In the context of cancer, elevated LOXL2 expression is strongly associated with poor patient prognosis across various tumor types, including breast, pancreatic, and colorectal cancers.[2][3] By increasing ECM stiffness and promoting signaling pathways, LOXL2 facilitates key processes in cancer progression such as the epithelial-mesenchymal transition (EMT), cell migration, invasion, and the formation of metastatic niches.[1][3][4] Consequently, inhibiting LOXL2 has emerged as a promising therapeutic strategy to disrupt tumor growth and metastasis.[2][5]
This guide focuses on small molecule inhibitors, which may offer advantages over antibody-based approaches by targeting both intracellular and extracellular LOXL2.[4] We will compare selective LOXL2 inhibitors against dual or pan-LOX inhibitors to provide a comprehensive overview of the current landscape.
Performance of Small Molecule LOXL2 Inhibitors
The following tables summarize the in vitro potency and preclinical efficacy of several leading small molecule LOXL2 inhibitors based on data from published cancer studies.
Table 1: In Vitro Potency and Selectivity of LOXL2 Inhibitors
| Compound | Target(s) | pIC50 (LOXL2) | IC50 (LOXL2) | Selectivity Profile | Source(s) |
|---|---|---|---|---|---|
| PXS-S2A | LOXL2 | 8.3 ± 0.1 | - | Highly selective for LOXL2 over LOX (pIC50 for LOX: 5.9 ± 0.1) | [6][7] |
| PAT-1251 | LOXL2 | - | - | Potent and highly selective; 400-fold selective for LOXL2 vs. LOX | [8] |
| PXS-S1A | LOX/LOXL2 | 6.8 ± 0.2 | - | Dual inhibitor with similar potency against LOX and LOXL2 | [3][6] |
| PXS-5505 | Pan-LOX | - | - | Inhibits all LOX family enzymes (LOX, LOXL1-4) | [9][10][11] |
| BAPN | Pan-LOX | 6.4 ± 0.1 | 66 nM | Non-selective pan-LOX inhibitor (reference compound) | [6] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.
Table 2: Preclinical Efficacy of LOXL2 Inhibitors in Cancer Models
| Compound | Cancer Model | Key Findings | Source(s) |
|---|---|---|---|
| PXS-S2B * | Orthotopic Breast Cancer (MDA-MB-231) | ~55% decrease in primary tumor volume. | [12] |
| PAT-1251 | - | Demonstrated superior efficacy over antibody rAB0023 in fibrosis models, suggesting potent activity. | [8] |
| PXS-S1A | Orthotopic Breast Cancer (MDA-MB-231) | ~75% decrease in primary tumor volume. | [12] |
| PXS-5505 | Pancreatic Ductal Adenocarcinoma (mouse model) | Combined with chemotherapy, increased survival by >35% and reduced liver metastasis by 45%. | [10] |
*Note: PXS-S2B is likely the same as or a close analog of PXS-S2A, used in the cited in vivo study.
Signaling Pathways and Inhibitor Classification
Visualizing the complex interactions involving LOXL2 is essential for understanding its role in cancer and the mechanism of its inhibitors.
Key Experimental Methodologies
The data presented in this guide were generated using standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.
1. LOXL2 Enzymatic Activity Assay (Amplex Red)
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.
-
Principle: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent compound resorufin. The resulting fluorescence is directly proportional to LOXL2 enzyme activity.[6]
-
Protocol:
-
Recombinant human LOXL2 enzyme is pre-incubated with various concentrations of the inhibitor compound or vehicle control in a reaction buffer (e.g., 50 mM sodium borate, pH 8.2) in a 96-well plate.
-
The enzymatic reaction is initiated by adding the substrate (e.g., 1,5-diaminopentane) and the Amplex Red/HRP detection reagents.
-
The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence is measured using a plate reader at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[6]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. 3D Cell Proliferation and Invasion Assay
These assays assess the impact of LOXL2 inhibition on the tumorigenic potential of cancer cells within a matrix that mimics the tumor microenvironment.
-
Principle: Cancer cells are embedded within a 3D collagen or Matrigel matrix. Proliferation is measured by changes in cell number or metabolic activity over time, while invasion is quantified by the distance cells migrate out from a central spheroid into the surrounding matrix.
-
Protocol:
-
A cancer cell line with high LOXL2 expression (e.g., MDA-MB-231 for breast cancer) is used.[7]
-
For proliferation, cells are suspended in a neutralized collagen I solution and plated in a multi-well plate. The matrix is allowed to polymerize at 37°C.[6]
-
For invasion, cell spheroids are first formed and then embedded within the matrix.
-
The matrices are overlaid with culture medium containing the LOXL2 inhibitor at various concentrations or a vehicle control.
-
After a set incubation period (e.g., 4-7 days), cell viability/proliferation is assessed using a reagent like AlamarBlue or by imaging and counting cells. Invasion is quantified by measuring the area or distance of cell migration from the spheroid edge.
-
3. In Vivo Orthotopic Tumor Model
Animal models are critical for evaluating the efficacy of inhibitors in a complex biological system.
-
Principle: Human cancer cells are implanted into the corresponding organ of an immunodeficient mouse (e.g., breast cancer cells into the mammary fat pad) to create a tumor that more accurately reflects human disease.
-
Protocol:
-
Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of female immunodeficient mice (e.g., NSG mice).[6]
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Mice are randomized into treatment groups and dosed with the LOXL2 inhibitor (e.g., PXS-S2A) or a vehicle control, typically via oral gavage or intraperitoneal injection, on a defined schedule.[12]
-
Primary tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
At the end of the study, primary tumors are excised and weighed. Metastatic burden in distant organs like the lungs can be assessed through histological analysis or imaging.[12]
-
Conclusion and Future Outlook
The development of selective LOXL2 inhibitors represents a highly promising avenue for cancer therapy. Preclinical data clearly demonstrate that both highly selective (PXS-S2A, PAT-1251) and dual/pan-LOX inhibitors (PXS-S1A, PXS-5505) can effectively reduce primary tumor growth and metastasis in various cancer models.[3][12]
-
Selective vs. Broader Inhibition: The dual LOX/LOXL2 inhibitor PXS-S1A showed a greater effect on primary tumor volume in a breast cancer model compared to the selective PXS-S2B, suggesting that inhibiting both LOX and LOXL2 may be more effective in certain contexts.[12] Conversely, the development of highly selective inhibitors is crucial for dissecting the specific roles of LOXL2 and potentially reducing off-target effects.[5]
-
Clinical Translation: While small molecule inhibitors are in earlier stages of development, they hold the potential to overcome some limitations of antibody-based therapies like Simtuzumab, which yielded disappointing results in clinical trials for fibrotic diseases and pancreatic cancer.[3][5] The pan-LOX inhibitor PXS-5505 is currently in Phase 2 clinical trials for myelofibrosis, demonstrating a promising path forward for this class of drugs.
Future research should continue to explore the efficacy of selective LOXL2 inhibitors in combination with standard-of-care chemotherapies and emerging immunotherapies to enhance therapeutic outcomes for patients with aggressive and metastatic cancers.
References
- 1. LOXL2 Inhibitors and Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. PXS-5505A by Syntara for Pancreatic Ductal Adenocarcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 10. Pharmaxis announces the publication of positive preclinical data for PXS-5505 - Biotech [biotechdispatch.com.au]
- 11. cancerworld.net [cancerworld.net]
- 12. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of LOXL2 Inhibition: A Comparative Guide for In Vivo Cancer Research
For researchers, scientists, and drug development professionals embarking on in vivo cancer studies, the selection of a suitable Lysyl Oxidase-Like 2 (LOXL2) inhibitor is a critical decision. This guide provides an objective comparison of prominent LOXL2 inhibitors, summarizing their in vivo performance from published preclinical studies, detailing experimental methodologies, and illustrating key biological pathways and workflows to inform your research.
LOXL2, a key enzyme in extracellular matrix remodeling, has emerged as a significant therapeutic target in oncology. Its role in promoting tumor progression, metastasis, and fibrosis has spurred the development of numerous small molecule inhibitors. This guide focuses on a selection of these inhibitors that have been evaluated in in vivo cancer models, offering a comparative overview to aid in the selection of the most appropriate tool for your research needs.
Performance of Small Molecule LOXL2 Inhibitors in In Vivo Cancer Models
The following table summarizes the in vivo efficacy of several LOXL2 inhibitors based on available preclinical data. This data highlights the differential effects of selective LOXL2 inhibition versus dual LOX/LOXL2 inhibition in various cancer models.
| Inhibitor | Target(s) | Cancer Model | Animal Model | Administration | Dosage | Key In Vivo Efficacy |
| PXS-S1A | LOX/LOXL2 (Dual) | Triple-Negative Breast Cancer (MDA-MB-231) | Athymic Nude Mice | - | - | ~75% reduction in primary tumor volume. Significant reduction in lung and liver metastasis.[1] |
| PXS-S2B | LOXL2 (Selective) | Triple-Negative Breast Cancer (MDA-MB-231) | Athymic Nude Mice | Oral gavage | 10 mg/kg daily | ~55% reduction in primary tumor volume. No significant effect on lung and liver metastasis.[1][2] |
| CCT365623 | LOX/LOXL2 (Dual) | Transgenic LOX-dependent Breast Cancer | MMTV-PyMT Transgenic Mice | Oral gavage | 70 mg/kg daily | Significant reduction in tumor growth and metastases.[3] |
| PAT-1251 | LOXL2 (Selective) | Myelofibrosis | - | Oral | - | Advanced to Phase IIa clinical trials for myelofibrosis.[4][5] Preclinical in vivo data on solid tumor growth is limited in publicly available literature. |
| PXS-5505 | Pan-LOX (LOX, LOXL1-4) | Pancreatic Ductal Adenocarcinoma | Mouse models | - | - | In combination with chemotherapy, increased survival by 35% and reduced metastasis to other organs by 45%.[5] |
Key Signaling Pathways of LOXL2 in Cancer
LOXL2 contributes to cancer progression through the activation of several downstream signaling pathways. Understanding these pathways is crucial for interpreting the effects of LOXL2 inhibition. Key pathways include the activation of Src/FAK signaling, which promotes cell invasion and metastasis, and the PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, LOXL2 is implicated in hypoxia-induced signaling through HIF-1α, leading to the upregulation of pro-angiogenic factors like VEGF.
Experimental Protocols for In Vivo Studies
The following provides a general methodology for a typical in vivo study evaluating a LOXL2 inhibitor in a breast cancer xenograft model, based on published protocols.
1. Cell Culture and Animal Models:
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231, known to express high levels of LOXL2, is commonly used.[1]
-
Animal Model: Immunodeficient mice, such as athymic nude mice, are utilized to prevent rejection of human tumor xenografts.[1]
2. Orthotopic Tumor Implantation:
-
MDA-MB-231 cells are harvested during the exponential growth phase.
-
A suspension of cancer cells (e.g., 1 x 10^6 cells in a small volume of media/Matrigel mixture) is injected into the mammary fat pad of the mice. This orthotopic implantation allows the tumor to grow in a more clinically relevant microenvironment.
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly using calipers to measure tumor volume.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
The LOXL2 inhibitor or vehicle control is administered according to the specific dosage and schedule (e.g., daily oral gavage).[2]
4. Endpoint Analysis:
-
At the end of the study, primary tumor weight and volume are measured.
-
Metastatic burden in distant organs, such as the lungs and liver, is assessed through histological analysis (e.g., H&E staining) or ex vivo imaging of luciferase-tagged cells.
-
Immunohistochemistry can be performed on tumor sections to analyze markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), angiogenesis (e.g., CD31), and cancer-associated fibroblast (CAF) activation (e.g., α-SMA).
Conclusion
The choice of a LOXL2 inhibitor for in vivo cancer studies depends on the specific research question. For investigating the role of both LOX and LOXL2 in tumor progression and metastasis, a dual inhibitor like PXS-S1A or CCT365623 may be more appropriate, as studies have shown a greater effect on metastasis with dual inhibition.[1] Conversely, to dissect the specific functions of LOXL2, a highly selective inhibitor such as PXS-S2B is the preferred tool. While PAT-1251 shows high selectivity for LOXL2, its preclinical evaluation in solid tumor models is less documented in the public domain compared to its extensive investigation in fibrotic diseases. The pan-LOX inhibitor PXS-5505 shows promise in combination therapies, particularly in highly fibrotic tumors like pancreatic cancer.[5]
Researchers should carefully consider the selectivity profile of the inhibitor, the cancer model being used, and the specific endpoints of their study to make an informed decision. The experimental protocols and pathway information provided in this guide serve as a foundation for designing robust in vivo studies to further elucidate the role of LOXL2 in cancer and to evaluate the therapeutic potential of its inhibition.
References
- 1. A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaxis announces the publication of positive preclinical data for PXS-5505 - Biotech [biotechdispatch.com.au]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (2-Chloropyridin-4-yl)methanamine hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like (2-Chloropyridin-4-yl)methanamine hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to standard safety protocols.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS).
Hazard Identification:
| Hazard Class | Description |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
GHS Pictograms:
-
Skull and Crossbones: Indicates acute toxicity (fatal or toxic if swallowed, in contact with skin, or if inhaled).
-
Exclamation Mark: Indicates skin and eye irritation, and may cause respiratory irritation.
Hazard and Precautionary Statements:
| Code | Statement |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if handling large quantities or if there is a risk of dust or aerosol formation.[2][3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or contaminated solid this compound in a designated, labeled, and sealed container.
-
This includes any contaminated items such as weighing paper, spatulas, or paper towels.
-
-
Liquid Waste:
-
If the compound is in solution, collect the waste in a designated, labeled, and sealed solvent waste container.
-
Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
-
-
Empty Containers:
-
"Empty" containers may still retain hazardous residues.
-
Triple rinse the container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).
-
Collect the rinsate as hazardous liquid waste.
-
The triple-rinsed container can then be disposed of as non-hazardous waste, or as directed by your institution's waste management guidelines.
-
3. Labeling and Storage of Waste:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Store the waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.[1]
4. Final Disposal:
-
The final disposal of the hazardous waste must be carried out by a licensed and approved waste disposal company.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS department with a completed hazardous waste manifest, accurately describing the contents of the waste container.
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material and place it in a labeled hazardous waste container.[3] Avoid generating dust.
-
For large spills, contact your institution's EHS department immediately.
-
Ventilate the area and wash the spill site after the material has been removed.
-
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the person to fresh air.[4]
-
If breathing is difficult, give oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
IV. Disposal Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
